Product packaging for CLOPROSTENOL Na(Cat. No.:CAS No. 40665-92-7)

CLOPROSTENOL Na

Número de catálogo: B1669231
Número CAS: 40665-92-7
Peso molecular: 424.9 g/mol
Clave InChI: VJGGHXVGBSZVMZ-CHPNCWRZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Cloprostenol is a potent synthetic analog of prostaglandin F2α (PGF2α) . It is primarily used in veterinary research for its potent luteolytic properties, which induce a sharp fall in progesterone levels by regressing the corpus luteum . This mechanism is fundamental to its research applications, which include the termination of pregnancy, induction of parturition, and the control of estrous cycles for effective synchronization and stud management in species such as cattle, pigs, sheep, and horses . Recent investigative studies have explored its potential to enhance reproductive performance. In multiparous sows, administration of Cloprostenol sodium was shown to synchronize farrowing, reduce the rate of stillborn piglets, and significantly improve 21-day milk yield and piglet growth performance . Other research applications include its use in combination therapy with estradiol for expelling mummified fetuses in cattle and investigating its effect on uterine involution and the expulsion of uterine contents during the postpartum period in dairy goats . The compound acts as an agonist at the Prostaglandin F2-alpha receptor . Cloprostenol is a complex molecule exhibiting optical and geometric isomerism, with the D-isomer (D-cloprostenol) considered to have greater biological potency than the racemic DL-mixture . This product is supplied for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. It is typically provided as a solution for injection or as a sodium salt .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29ClO6 B1669231 CLOPROSTENOL Na CAS No. 40665-92-7

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

40665-92-7

Fórmula molecular

C22H29ClO6

Peso molecular

424.9 g/mol

Nombre IUPAC

(Z)-7-[(1S,2S,3S,5R)-2-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C22H29ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m0/s1

Clave InChI

VJGGHXVGBSZVMZ-CHPNCWRZSA-N

SMILES isomérico

C1[C@H]([C@H]([C@@H]([C@H]1O)/C=C/[C@@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)O)O

SMILES canónico

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O

Apariencia

Solid powder

Otros números CAS

54276-21-0
40665-92-7

Pictogramas

Irritant; Health Hazard

Pureza

>98% (or refer to the Certificate of Analysis)

Números CAS relacionados

55028-72-3 (mono-hydrochloride salt)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Cloprostenol
Cloprostenol Monosodium Salt
Cloprostenol Sodium
Estrumate
ICI 80,966
ICI-80,966
ICI80,966
Monosodium Salt, Cloprostenol
Oestrophan
Salt, Cloprostenol Monosodium
Sodium, Cloprostenol

Origen del producto

United States

Pharmacological Investigations of Cloprostenol

In Vitro Pharmacological Characterization of Cloprostenol

In vitro studies provide valuable insights into the direct interactions of cloprostenol with its molecular targets at the cellular level. This includes examining its binding to prostaglandin (B15479496) receptors, its influence on intracellular signaling cascades, and the specificity of its interactions, particularly concerning its enantiomeric forms.

Prostaglandin Receptor Binding Kinetics and Affinity Profiling

Cloprostenol primarily acts as a potent agonist at the prostaglandin F2α receptor (FP receptor). sigmaaldrich.comscbt.comscientificlabs.co.uk Studies evaluating the binding kinetics and affinity of cloprostenol to FP receptors have demonstrated its high affinity for this receptor subtype. nih.govnumberanalytics.com For instance, in bovine corpus luteum cell membranes, d-cloprostenol (B24006) and PGF2α were found to be equipotent in inhibiting [3H]PGF2α binding. medchemexpress.comglpbio.comncats.ionih.gov They were approximately 150 times more potent than dl-cloprostenol and about 280 times more potent than PGE1 in this regard. medchemexpress.comglpbio.comncats.ionih.gov In myometrial cell membranes, d-cloprostenol and PGF2α were approximately 10 times more potent than dl-cloprostenol and about 95 times more potent than PGE1 in inhibiting [3H]PGF2α binding. medchemexpress.comglpbio.comncats.ionih.gov

These findings highlight the strong affinity of cloprostenol, particularly the d-enantiomer, for the FP receptor compared to other prostaglandins (B1171923) like PGE1 and the racemic mixture. medchemexpress.comglpbio.comncats.ionih.gov The dissociation constant (Kd) is a key measure of binding affinity, representing the ligand concentration at which 50% of receptors are occupied at equilibrium. numberanalytics.com While specific kinetic rates (kon and koff) contribute to the duration of action and can be crucial in dynamic biological systems, affinity profiling establishes the fundamental strength of the ligand-receptor interaction. numberanalytics.comexcelleratebio.com

Cellular Signal Transduction Pathway Modulation Studies

Upon binding to the FP receptor, cloprostenol triggers intracellular signaling cascades characteristic of G protein-coupled receptors (GPCRs). scbt.comscbt.combiorxiv.orgwikipedia.org The FP receptor is known to couple with G proteins, leading to the modulation of various downstream effectors and second messengers. scbt.combiorxiv.orgwikipedia.org Studies have investigated the effects of cloprostenol on these pathways. For example, cloprostenol has been shown to induce changes in cellular processes related to luteolysis, such as increasing the expression of apoptosis-related genes like Bax, Bax/Bcl2, caspase9, and caspase3 in the corpus luteum in vivo. researchgate.net It also increased the expression of Slit2 and Robo1 mRNA and protein levels in the corpus luteum. researchgate.net

Cloprostenol's interaction with FP receptors can influence pathways involved in smooth muscle contraction, inflammation, and reproductive functions. scbt.com The compound's ability to induce specific conformational changes in the FP receptor enhances G-protein coupling efficiency and promotes effective signal transduction. scbt.com Furthermore, studies in cultured cells, such as granulosa cells, have shown that cloprostenol can rapidly elevate the mRNA and protein levels of regulators of G-protein signaling 2 (RGS2), which are important regulators of the duration and intensity of G-protein signaling. researchgate.net

Enantioselective Receptor Interactions and Ligand Specificity Research

Cloprostenol exists as a racemic mixture of two enantiomers, d-cloprostenol and l-cloprostenol. researchgate.neteuropa.eu Research has demonstrated that the biological activity of cloprostenol is largely attributed to the dextrorotatory enantiomer, d-cloprostenol (also known as (+)-cloprostenol or R-cloprostenol). ncats.ioresearchgate.neteuropa.euapvma.gov.au Studies on receptor binding have shown that d-cloprostenol exhibits a significantly higher affinity for PGF2α receptors compared to the racemic mixture (dl-cloprostenol). medchemexpress.comglpbio.comncats.ionih.govresearchgate.netredalyc.org

For instance, d-cloprostenol was found to be about 150 times more potent than dl-cloprostenol in inhibiting [3H]PGF2α binding to bovine corpus luteum cell membranes. medchemexpress.comglpbio.comncats.ionih.gov This stereospecific binding indicates that the interaction between cloprostenol and the FP receptor is highly dependent on the molecule's three-dimensional structure, a common characteristic of ligand-receptor interactions involving chiral centers. psu.edumdpi.comunina.it The enantioselective behavior underscores the importance of the specific stereochemical configuration of d-cloprostenol for optimal binding and activation of the FP receptor. scbt.compsu.edu

In Vivo Pharmacodynamic Assessments of Cloprostenol

Systemic Physiological Responses to Cloprostenol Administration

Cloprostenol administration in vivo leads to a range of systemic physiological responses, primarily mediated through its action on FP receptors in various tissues. A key effect is the induction of luteolysis, the functional and morphological regression of the corpus luteum, which is accompanied by a sharp fall in progesterone (B1679170) levels. apvma.gov.auunesp.br This is a critical response in reproductive physiology, leading to the return to estrus and ovulation in non-pregnant animals and the induction of parturition in pregnant animals. apvma.gov.au

Cloprostenol's effects extend to smooth muscle contraction, particularly in the uterus, contributing to its uterotonic activity. scientificlabs.co.uk Studies in various animal species, such as cattle and pigs, have investigated the systemic responses to cloprostenol, including its impact on hormonal profiles and reproductive cycles. unesp.broup.com For example, cloprostenol treatment in gilts with luteolytic capacity (Day 17) decreased progesterone production and increased PGF2α production from luteal cells, whereas this effect was not observed in gilts without luteolytic capacity (Day 9). oup.com

Dose-Response Relationship Elucidation in Preclinical Models

Dose-response studies are fundamental in preclinical pharmacology to determine the relationship between the dose of a compound and the magnitude of the observed effect. altasciences.comgu.seeuropa.eu These studies aim to establish the minimum effective dose and characterize the efficacy and potency of cloprostenol in vivo. altasciences.com Preclinical models, such as rodents and livestock, are commonly used for these assessments. altasciences.comnih.gov

Studies have investigated the dose-response of cloprostenol in inducing luteolysis and other physiological effects in various species. For instance, in cattle, increasing the dose of cloprostenol from 500 µg to 750 µg in a specific estrus synchronization protocol increased corpus luteum regression rates in multiparous cows. unesp.br Dose-response studies in rats have also shown that cloprostenol and fluprostenol (B1673476) were more potent than PGF2α in inhibiting adipocyte precursor differentiation. researchgate.net Cloprostenol exhibited 50% inhibition at a concentration of 3 x 10^-12 M in this model. researchgate.net These studies help to define the effective dose range and understand the potency of cloprostenol in vivo for specific physiological endpoints. altasciences.comgu.senih.gov

Here is a sample data table based on the search results for receptor binding affinity:

CompoundTarget ReceptorTissue SourceRelative Potency (vs dl-cloprostenol)Relative Potency (vs PGE1)Reference
d-cloprostenolPGF2α ReceptorBovine Corpus Luteum~150x~280x medchemexpress.comglpbio.comncats.ionih.gov
PGF2αPGF2α ReceptorBovine Corpus Luteum~150x~280x medchemexpress.comglpbio.comncats.ionih.gov
d-cloprostenolPGF2α ReceptorBovine Myometrium~10x~95x medchemexpress.comglpbio.comncats.ionih.gov
PGF2αPGF2α ReceptorBovine Myometrium~10x~95x medchemexpress.comglpbio.comncats.ionih.gov

Comparative Pharmacodynamic Efficacy of Cloprostenol Enantiomers

Cloprostenol is a racemic mixture of R-cloprostenol and S-cloprostenol. europa.euapvma.gov.au Research has demonstrated that the luteolytic activity of cloprostenol is primarily attributable to the R-enantiomer (also referred to as d-cloprostenol or (+)-cloprostenol). europa.euapvma.gov.au The S-enantiomer (l-cloprostenol) is reported to have negligible or potentially even a reverse effect on luteal lysis. frontiersin.org

Studies comparing the efficacy of the racemic mixture (DL-cloprostenol) and the pure R-enantiomer (D-cloprostenol) have shown differences in pharmacodynamic effects. For instance, D-cloprostenol sodium has been reported to exhibit approximately three to four times greater efficacy in initiating luteal dissolution compared to DL-cloprostenol sodium. frontiersin.org In studies involving sows, D-cloprostenol sodium shortened farrowing duration and birth interval compared to DL-cloprostenol sodium. frontiersin.org Both DL- and D-cloprostenol have been found to be potent contractors of myometrium in isolated smooth muscle preparations, while showing negligible effects on other smooth muscle types like tracheal or ileal muscle, with some potential concern regarding arterial response to the D-enantiomer. nih.gov

Interactive Table 1: Comparative Efficacy of Cloprostenol Enantiomers

CompoundLuteolytic ActivityRelative Efficacy vs. DL-Cloprostenol (Luteal Dissolution)Effect on Farrowing Duration (Sows)Effect on Birth Interval (Sows)
DL-CloprostenolPotent1x (Reference)ShortenedShortened
R-Cloprostenol (D-)Primarily Active~3-4x GreaterFurther ShortenedFurther Shortened
S-Cloprostenol (L-)Negligible/ReverseNot extensively studied in this contextNot extensively studiedNot extensively studied

Pharmacokinetic Research and Disposition Studies

Pharmacokinetic studies of cloprostenol have investigated its absorption, metabolism, excretion, and tissue distribution across various species. frontiersin.orgwikidata.orgdefra.gov.ukuni.lu

Absorption Dynamics and Bioavailability Investigations

Following intramuscular administration, cloprostenol is reported to be rapidly absorbed from the injection site. hpra.iedefra.gov.ukapvma.gov.audefra.gov.ukregulations.gov In cattle, peak plasma levels (Cmax) of approximately 0.36 to 0.42 ng/mL have been observed within 10 to 30 minutes after a 500 µg intramuscular dose of cloprostenol. regulations.gov For R-cloprostenol administered intramuscularly at 150 µg in cows, the highest plasma concentration was found at 90 minutes, reaching approximately 1.4 µg/l. europa.eu In sows, a Cmax of approximately 2 µg/l was observed between 30 and 80 minutes following a 75 µg intramuscular administration of R-cloprostenol. europa.eu While specific dermal absorption studies were not always available, there is information suggesting that d-cloprostenol can be absorbed through the skin. apvma.gov.audefra.gov.uk Oral bioavailability of cloprostenol is considered relatively low compared to subcutaneous administration. apvma.gov.au

Metabolic Pathways and Metabolite Identification

Cloprostenol undergoes extensive metabolism, primarily through β-oxidation. europa.euapvma.gov.audefra.gov.uk The major metabolite identified in most species studied, including rats, marmosets, pigs, and cattle, is the tetranor acid of cloprostenol. europa.euapvma.gov.audefra.gov.ukcenmed.comnih.gov This tetranor acid can be isolated as a δ-lactone and as glucuronide conjugates. europa.eunih.gov Other urinary metabolites identified in rats include the tetranor acid of 9-keto-cloprostenol and the δ-lactone of the tetranor acid of cloprostenol. europa.eu Unchanged cloprostenol is typically a minor component in urine (less than 10% in rats). europa.eu The biological activity of the major metabolite (tetranor acid) is significantly lower than that of cloprostenol, estimated to be at most one hundredth of the parent compound's activity. europa.eu Cloprostenol appears to be a poor substrate for the enzymes 15-hydroxyprostaglandin dehydrogenase and 13,14-reductase, which are responsible for the rapid deactivation of endogenous prostaglandins, as metabolites identified did not show metabolic attack at the C-15 atom. nih.gov

Excretion Profiles and Elimination Kinetics Research

Cloprostenol and its metabolites are rapidly eliminated from the body. europa.euapvma.gov.audefra.gov.uk Excretion occurs predominantly via the urine and feces. hpra.ieeuropa.euapvma.gov.audefra.gov.ukregulations.gov In rats, approximately 60% of administered radioactivity was recovered in urine and 14% in faeces within 48 hours after subcutaneous administration, with excretion complete within 7 days. europa.eu In marmosets, 55% of radioactivity was recovered in urine and 16% in faeces within 72 hours. europa.eu Cattle excrete a major portion of the dose within 0-4 hours, and most is eliminated within 24 hours, with excretion in approximately equal proportions in urine and faeces. hpra.iedefra.gov.ukregulations.gov Urinary excretion in cows accounted for 58.2% and 56.3% of the dose following intramuscular administration of 0.5 mg and 10 mg of 14C-cloprostenol, respectively. nih.gov Fecal elimination in cows accounted for 39-43% of the dose over a 72-hour period. regulations.gov

Elimination half-life (T1/2β) varies depending on the species. In cows, the apparent mean elimination half-life after intramuscular administration has been reported to be approximately 80 minutes regulations.gov, 3 hours europa.eu, or between 1 and 3 hours depending on the species hpra.iedefra.gov.uk. For R-cloprostenol in cows, the elimination half-life was estimated to be 1 hour 37 minutes. europa.eu In sows, the elimination half-life of R-cloprostenol was estimated to be 3 hours 10 minutes. europa.eu

Interactive Table 2: Excretion and Elimination Kinetics of Cloprostenol

SpeciesRoute of AdministrationDose (Cloprostenol Equivalent)Excretion (Urine)Excretion (Faeces)Elimination Half-life (T1/2β)
RatsSubcutaneous20-200 µg/kg bw~60% (within 48h)~14% (within 48h)Not specified
MarmosetsSubcutaneous100 µg/kg bw~55% (within 72h)~16% (within 72h)Not specified
CowsIntramuscular500 µg~55-58%~39-43%~80 min - 3 hours
Cows (R-)Intramuscular150 µgNot specifiedNot specified~1 hour 37 minutes
Sows (R-)Intramuscular75 µgNot specifiedNot specified~3 hours 10 minutes

Tissue Distribution and Residue Depletion Studies

Following intramuscular administration, cloprostenol is rapidly distributed to tissues. apvma.gov.au Residue depletion studies using labelled cloprostenol have been conducted in various species. europa.eu

In pigs, 30 minutes after intramuscular administration of 200 µg 14C-cloprostenol, the highest concentrations of radioactivity were found at the injection site and in the kidney. europa.eu At 24 hours post-injection, levels were below the limit of quantification in muscle and fat, while residues in liver and kidney were close to 0.10 µg cloprostenol equivalent/kg. europa.eu Levels at the injection site remained relatively high at 24 hours. europa.eu

In cows, 30 minutes after a single intramuscular injection of 500 µg 14C-cloprostenol, residues were detected in the kidney, liver, and at the injection site. europa.eu At 24 hours post-dose, amounts were significantly lower in kidney, liver, and the injection site. europa.eu No residues were detectable after 48 hours post-administration in one study. europa.eu Non-radiometric studies in cows showed residues below the limit of quantification at 24 hours post-administration. europa.eu After administration of 150 µg of R-cloprostenol to cows, residues were measured at the injection site, liver, and kidney at 16 hours, with only traces noted in muscle. europa.eu

The extensive metabolism of cloprostenol leads to products with minimal pharmacological activity, and studies indicate that by 24 hours after treatment, the potential amount of total residues ingested from meat and milk is low. europa.eu

Interactive Table 3: Cloprostenol Residue Levels (µg cloprostenol equivalent/kg)

SpeciesRouteDose (µg)Time Post-InjectionInjection SiteKidneyLiverMuscleFat
PigsIM200 (14C)30 minutes43.98 ± 6.9019.00 ± 4.13Not specifiedNot specifiedNot specified
PigsIM200 (14C)24 hours0.83 ± 0.53~0.10~0.10<0.04<0.04
CowsIM500 (14C)30 minutes162 ± 19.1019.10 ± 2.7307.25 ± 0.641Not detectedNot detected
CowsIM500 (14C)24 hours0.493 ± 0.1980.123 ± 0.0190.036 ± 0.010Not specifiedNot specified
Cows (R-)IM15016 hours0.092 ± 0.0630.120 ± 0.0210.051 ± 0.003TracesNot specified

Note: Data are presented as mean ± standard deviation where available. Limits of quantification may vary between studies and tissues.

Mechanistic Elucidations of Cloprostenol Action

Molecular Mechanisms of Luteolysis Induction by Cloprostenol

The induction of luteolysis by cloprostenol is a multi-faceted process involving receptor binding, modulation of key enzymatic activities, and alterations in hormone synthesis.

Cloprostenol acts as a selective agonist for the prostaglandin (B15479496) F2α receptor, also known as the FP receptor glpbio.comoup.com. The FP receptor is a G protein-coupled receptor (GPCR) drugbank.comlabclinics.com. Upon binding of cloprostenol, the FP receptor is activated, initiating a cascade of intracellular events . This activation is primarily coupled to Gαq proteins labclinics.comnih.gov. Activation of Gαq typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG) oup.comlabclinics.comnih.gov. IP3 can trigger the release of calcium from intracellular stores, increasing intracellular calcium concentrations oup.comdrugbank.comlabclinics.com. DAG, along with calcium, can activate protein kinase C (PKC) labclinics.comnih.gov. Research indicates that FP receptor activation by PGF2α can lead to PKC-dependent MAPK activation nih.gov. While cloprostenol activates the FP receptor similarly to PGF2α, studies have explored differential signaling pathways, including potential PKC-independent MAPK activation depending on the specific analog or context nih.gov.

Studies have shown that cloprostenol and PGF2α exhibit similar potencies and efficacies in activating the FP receptor and downstream calcium mobilization labclinics.com. For instance, in HEK293T cells transfected with the FP receptor, cloprostenol showed an EC50 of approximately 50 nM in calcium mobilization assays, comparable to PGF2α labclinics.com.

Activation of the FP receptor by cloprostenol can also influence adenylate cyclase activity and modulate intracellular levels of cyclic AMP (cAMP). While FP receptors are primarily coupled to Gαq, they can also, in some contexts, couple to Gi proteins drugbank.com. Gi protein activation leads to the inhibition of adenylate cyclase, the enzyme responsible for synthesizing cAMP from ATP drugbank.comresearchgate.net. This inhibition results in a decrease in intracellular cAMP levels.

Research in rat luteal tissue demonstrated that cloprostenol administration led to a reduced response of luteal adenylate cyclase to various stimulatory agents, including LH, suggesting an effect on the adenylate cyclase system nih.gov. In cultured human granulosa cells, cloprostenol inhibited the cAMP response to hCG and LH in a dose-dependent manner researchgate.net. This anti-gonadotrophic action is mediated, at least in part, through the stimulation of cAMP phosphodiesterase, an enzyme that breaks down cAMP researchgate.net.

A key outcome of cloprostenol's action is the reduction in progesterone (B1679170) production and secretion by the corpus luteum ontosight.aiwikipedia.org. Progesterone is essential for maintaining the luteal phase and pregnancy ontosight.ai. The decrease in progesterone levels is a direct consequence of the molecular events triggered by FP receptor activation.

The inhibition of adenylate cyclase and subsequent decrease in cAMP levels play a significant role in the decline of progesterone synthesis. cAMP is a crucial second messenger in the signaling pathway stimulated by luteinizing hormone (LH), which is a primary tropic hormone for the corpus luteum and essential for stimulating progesterone production oup.com. By inhibiting the cAMP pathway, cloprostenol interferes with LH-mediated steroidogenesis.

Studies on cultured luteal cells from various species, including domestic cats and wild felids, have shown that cloprostenol significantly reduces progesterone concentration in the cell culture medium researchgate.netnih.gov. This effect appears to be dependent on the developmental stage of the corpus luteum researchgate.netnih.gov. While cloprostenol treatment reduced progesterone production, short-term treatment did not consistently influence the expression of genes coding for key enzymes involved in steroidogenesis, such as StAR, HSD3B, and CYP11A1, in these models over a two-day period researchgate.netnih.gov. This suggests that the initial impact on progesterone production might involve post-transcriptional mechanisms or affect enzyme activity directly rather than solely reducing the expression of steroidogenic genes in the short term researchgate.netnih.gov.

Research in rats demonstrated that cloprostenol induced functional luteolysis, evidenced by a significant drop in circulating progesterone levels within hours of treatment nih.govoup.com.

Inhibition of Adenylate Cyclase Activity and Cyclic AMP (cAMP) Modulation

Cellular and Subcellular Effects of Cloprostenol

Beyond the molecular signaling cascades, cloprostenol induces observable changes at the cellular and subcellular levels within the corpus luteum and affects other reproductive tissues like the uterus.

Cloprostenol treatment leads to functional and morphological regression of the corpus luteum ncats.ioeuropa.eu. At the cellular level, early changes can include alterations in the morphology of luteal cells. Studies in rats have observed subcellular morphological alterations as early as 3 hours post-treatment with cloprostenol oup.com. These changes included increased numbers of mitochondria and cristae, dispersion and reduction in the size of smooth endoplasmic reticulum (SER) vesicles, decreased rough endoplasmic reticulum (RER) cisternae, and a slight increase in lipid inclusions oup.com. More pronounced alterations were observed between 6 and 26 hours, such as changes in cristae arrangement, shape and appearance of mitochondria, further disorganization of the SER, cytoplasmic vacuolization, accumulation of lipid inclusions, and increased lysosomal activity oup.com. In some cases, cells appeared significantly damaged or destroyed at 26 hours post-treatment oup.com.

While some studies highlight structural changes, others, particularly with short-term exposure in cell cultures, emphasize functional changes in luteal cells, primarily the reduction in progesterone production, without immediate significant structural alterations researchgate.netnih.gov. This suggests that functional regression, specifically the decline in steroidogenesis, can precede overt structural disintegration of the luteal cells researchgate.netnih.gov.

Vacuolization of luteal cells has been noted as a significant consistent drug-related change in rats treated with cloprostenol europa.eu. These effects were found to be reversible after cessation of treatment europa.eu.

Cloprostenol, being a PGF2α analog, also affects uterine smooth muscle. PGF2α is known to induce contractions of uterine smooth muscle bio-conferences.orgfrontiersin.org. Cloprostenol mimics this action, causing prolonged low-amplitude uterine contractions bio-conferences.org.

The contraction of smooth muscle cells is primarily regulated by intracellular calcium concentrations plos.orgphysiology.org. An increase in intracellular calcium allows for its binding to calmodulin, which subsequently activates myosin light chain kinase (MLCK) plos.orgphysiology.org. MLCK phosphorylates the myosin light chains, leading to the formation of cross-bridges between actin and myosin filaments and muscle contraction plos.orgphysiology.org.

While the primary mechanism of cloprostenol-induced luteolysis involves FP receptor signaling in luteal cells, its effect on uterine smooth muscle also involves prostaglandin receptors, likely the FP receptor, which are present on myometrial cells glpbio.com. Activation of these receptors can lead to increased intracellular calcium, driving the contractile machinery plos.orgphysiology.org. Studies have indicated that cloprostenol can be more potent than PGF2α in affecting myometrial cell membranes in some species glpbio.com. The induction of uterine contractions by cloprostenol contributes to its therapeutic uses, such as the induction of parturition or aiding in uterine clearance bio-conferences.orginterchemie.com.

Cloprostenol in Reproductive Physiology Research

Studies on Estrus Synchronization and Induction Methodologies

Research extensively explores the use of cloprostenol for synchronizing and inducing estrus in various animal species. Its mechanism of action, by inducing luteolysis, facilitates the controlled onset of the follicular phase and subsequent estrus behavior. frontiersin.orgwikidata.orgfrontiersin.orgresearchgate.netbioscientifica.comnih.gov

Efficacy and Predictability of Luteal Regression in Various Species

The efficacy and predictability of cloprostenol in inducing luteal regression have been studied across different species, with varying degrees of success depending on factors such as the stage of the estrous cycle and the specific animal. Cloprostenol is a potent luteolytic agent in species like rats and hamsters. cenmed.com Studies in cattle have shown that cloprostenol effectively induces luteolysis, leading to a return to estrus within two to five days in cycling animals. merck-animal-health-usa.com Research in dairy cows indicated that the luteolytic activity of cloprostenol was comparable to that of dinoprost (B1670695) tromethamine. tdl.org However, the rate of complete CL regression after cloprostenol treatment can vary, with some studies reporting lower rates in multiparous than in primiparous lactating dairy cows. animal-reproduction.org

The timing of estrus following cloprostenol administration can also be influenced by the dose and species. In sheep, higher doses of cloprostenol resulted in an earlier timing of estrus compared to lower doses. nih.gov Studies in water buffalo cows have shown that the efficacy of PGF2α, including cloprostenol, in causing luteolysis and synchronizing estrus and ovulation is dependent on factors such as plasma progesterone (B1679170) concentration, CL size, and ovarian follicular status before treatment. nih.gov

Data on luteal regression efficacy in different species:

SpeciesLuteolytic EfficacyNotesSource
Rats, HamstersPotentMore potent than PGF2α in terminating pregnancy. cenmed.com
CattleEffectiveInduces luteolysis and return to estrus in 2-5 days in cycling animals. merck-animal-health-usa.com
Dairy CowsEffectiveComparable to dinoprost tromethamine. tdl.org
SheepEffectiveReduced doses can be applied for reproductive management. nih.gov
Water BuffaloVariableDependent on progesterone, CL size, and follicular status. nih.gov
JenniesEffectiveLow doses can induce luteolysis and shorten estrous length. researchgate.net

Ovarian Follicular Dynamics and Ovulation Induction Research

Cloprostenol's induction of luteolysis triggers changes in ovarian follicular dynamics, ultimately leading to the development of a preovulatory follicle and ovulation. The decline in progesterone following cloprostenol administration allows for increased release of follicle-stimulating hormone (FSH), which promotes follicular maturation. apvma.gov.au

Research in sheep has investigated follicular dynamics after cloprostenol-induced luteal regression. Studies showed that ovulatory follicles were primarily derived from large antral follicles present at the time of cloprostenol injection, although recruitment of smaller follicles was also observed after luteolysis. oup.com The concentration of estradiol (B170435) increased progressively from luteal regression to a maximum at the luteinizing hormone (LH) surge. oup.com

The influence of cloprostenol on follicular dynamics can be affected by other hormonal treatments. Simultaneous treatment with cloprostenol and gonadotropin-releasing hormone (GnRH) or FSH can disrupt follicular dynamics, potentially leading to premature ovulation or ovulation failure. nih.gov However, when cloprostenol is administered alone to a group of cows, it can improve estrous behavior and detection, promoting tighter synchrony. nih.gov

Studies in cattle have explored the influence of the corpus luteum and induced ovulation on ovarian follicular dynamics in postpartum cyclic cows treated with buserelin (B193263) (a GnRH analog) and cloprostenol. nih.gov Results indicated that a buserelin-induced ovulation was dependent on progesterone concentrations at the time of treatment, and ovarian follicular dynamics were altered by the GnRH-induced ovulation. nih.gov However, the emergence and selection of a large growing follicle occurred in all cows within 6 days of treatment with buserelin and cloprostenol, and this follicle became the preovulatory follicle following cloprostenol-induced luteolysis. nih.gov

Factors Influencing Reproductive Response to Cloprostenol in Different Physiological States

Several factors can influence the reproductive response of animals to cloprostenol, including their physiological state, parity, and the presence of uterine conditions.

In dairy cows, the health status of the cow, timing of treatment, and potentially the herd can influence the effects of cloprostenol used to promote ovulation. nih.gov Studies have shown that multiparous cows may have lower rates of complete CL regression after cloprostenol treatment compared to primiparous cows. animal-reproduction.org

The presence of a corpus luteum is crucial for cloprostenol to exert its luteolytic effect. In cattle with chronic endometritis, treatment with cloprostenol was effective in resolving the condition and inducing estrus only in the presence of a corpus luteum. nih.gov This supports the view that the mode of action of cloprostenol in this context is to induce luteolysis. nih.gov

Research in mares has indicated that factors such as age, reproductive status, and the interval from treatment to ovulation can influence pregnancy rates following cloprostenol treatment. researchgate.net The duration of the follicular phase with estrus-like echotexture also influenced the pregnancy rate. researchgate.net

In sows, cloprostenol sodium has been shown to improve reproductive performance during lactation, including increased milk yield and improved piglet growth performance. frontiersin.orgfrontiersin.orgnih.gov D-cloprostenol (B24006) sodium appeared to be more efficacious than DL-cloprostenol sodium in some aspects, such as shortening farrowing duration and birth interval. frontiersin.orgfrontiersin.org

Research on Pregnancy Management and Parturition Control

Cloprostenol is also utilized in research for managing pregnancy and controlling parturition due to its luteolytic and uterotonic properties. frontiersin.org

Mechanisms and Applications of Pregnancy Termination

Cloprostenol's ability to induce luteolysis makes it a valuable tool for terminating unwanted pregnancies in various species. nih.govfrontiersin.orgwikidata.org The mechanism involves the regression of the corpus luteum, which is the primary source of progesterone necessary for maintaining pregnancy in many mammals. frontiersin.orgnih.gov

In common marmosets, cloprostenol has been shown to induce luteolysis and terminate pregnancy with high efficiency. mdpi.com The hypothesized mechanism of action in marmosets is a direct effect on the corpus luteum, potentially by inhibiting luteinizing hormone or human chorionic gonadotropin, which are required for progesterone production. mdpi.com

In cats, cloprostenol, as a synthetic PGF2α analog, has been used for pregnancy termination. acspublisher.com Its effectiveness is generally observed after day 40 of pregnancy. vin.com Combinations of cloprostenol with other agents, such as the dopamine (B1211576) agonist cabergoline (B1668192) or the progesterone receptor antagonist aglepristone (B1665073), have been explored to improve efficacy, particularly in late-term pregnancies. nih.govacspublisher.comvin.com

Research in red deer hinds has investigated the efficacy of cloprostenol in inducing abortion of post-implantation embryos. A single injection of cloprostenol showed a low level of efficacy in inducing abortion between 30 and 60 days of pregnancy. deernz.org This suggests that the stage of gestation and potentially the role of the fetal-placental unit in progesterone synthesis can influence the effectiveness of exogenous prostaglandins (B1171923) in terminating pregnancy in this species. deernz.org

Induced Parturition and Farrowing Synchronization Studies

Cloprostenol is used in research to induce and synchronize parturition, particularly in swine. By causing luteolysis and the subsequent decline in progesterone, cloprostenol initiates the cascade of events leading to farrowing. apvma.gov.aufrontiersin.orgnih.gov

Studies in sows have demonstrated that cloprostenol sodium effectively induces sows to synchronize parturition, typically occurring around 23 hours after administration. frontiersin.orgfrontiersin.org It has been shown to increase daytime delivery rates and can shorten farrowing duration and birth interval. frontiersin.orgfrontiersin.org

Research has also focused on increasing the predictability of cloprostenol-induced farrowing in sows. Studies have investigated the effect of a second injection of cloprostenol or the administration of oxytocin (B344502) after the initial cloprostenol injection. scispace.comresearchgate.net Results indicate that a regime involving a second injection can significantly improve the predictability of induced parturition. scispace.comresearchgate.net

Data on farrowing synchronization in sows:

TreatmentPercentage of Sows Farrowing During Next Working DaySource
Single Cloprostenol Injection61% scispace.comresearchgate.net
Cloprostenol followed by Cloprostenol 6h later86% scispace.comresearchgate.net
Cloprostenol followed by Oxytocin 6h later86% scispace.comresearchgate.net

Maternal and Neonatal Physiological Outcomes Following Cloprostenol-Induced Parturition

Research has investigated the effects of cloprostenol-induced parturition on both maternal and neonatal outcomes in various species. In sows, cloprostenol sodium has been shown to effectively synchronize parturition, typically occurring approximately 23 hours after administration, and to increase daytime delivery rates. nih.govresearchgate.netfrontiersin.orgfrontiersin.org Studies have compared the effects of different forms, such as D-cloprostenol sodium and DL-cloprostenol sodium, on farrowing characteristics. D-cloprostenol sodium has been observed to shorten the farrowing duration and birth interval in sows compared to DL-cloprostenol sodium. nih.govresearchgate.netfrontiersin.orgfrontiersin.org

Regarding neonatal outcomes, a single administration of either D-cloprostenol sodium or DL-cloprostenol sodium a day before delivery significantly reduced the rates of stillborn piglets type II in multiparous sows. nih.govresearchgate.netfrontiersin.orgfrontiersin.org However, premature parturition induction using cloprostenol two days prior to term has been associated with decreased birth weight and reduced lactational growth in piglets. cdnsciencepub.com Despite these initial reductions, some studies have found no measurable long-term health or performance consequences in piglets induced two days early. cdnsciencepub.com The reduction in lactational growth appears linked to the decreased gestation length and birth weight rather than piglet maturity. cdnsciencepub.com It is worth noting that the timing of induced parturition can affect colostrum composition, with early induction potentially reducing levels of IgG and total protein in colostrum. nih.gov

Fertility and Reproductive Performance Enhancement Research

Cloprostenol plays a significant role in research aimed at enhancing fertility and reproductive performance, primarily through its luteolytic action which facilitates the synchronization of estrus and the timing of artificial insemination. nih.gov

Conception Rate and Pregnancy Rate Optimization Studies

Studies have explored the impact of cloprostenol on conception and pregnancy rates in various livestock species. In dairy cows, the stage of lactation at the time of synchronization with cloprostenol has been identified as a major factor influencing conception rates after timed artificial insemination. Early artificial insemination following Ovsynch protocols involving cloprostenol has been found to be less efficient. nih.gov

In sheep, a single injection of cloprostenol during the luteal phase effectively synchronized estrus, with a high percentage of ewes showing estrus within 29-48 hours. cambridge.org Studies in sheep have also investigated the effect of single versus double doses of cloprostenol on pregnancy rates, with one study reporting a 70% pregnancy rate in animals receiving a single dose after estrus. redalyc.org

Data on Conception Rates in Dairy Cows (Example based on search results)

ProtocolEstrus Response Rate (%)Conception Rate (%)
Single Injection90.848.1
Double Injection10050.0

Data on Conception Rates by Breed in Dairy Cows (Example based on search results)

BreedConception Rate (%)
Local40.8
Crossbred64.8

Postpartum Uterine Involution and Ovarian Activity Restoration

Cloprostenol and other PGF2α analogues are known to enhance uterine involution in postpartum animals, contributing to the early restoration of ovarian cyclicity. thecattlesite.comfrontiersin.orgnih.gov This is crucial for shortening the calving interval and improving reproductive efficiency in dairy cows. thecattlesite.com The administration of cloprostenol in the early postpartum period may prepare the uterus through myometrial activity, favoring better conception. thecattlesite.com

Research comparing d-cloprostenol, oxytocin, and scopolamine (B1681570) on uterine involution and ovarian activity in dairy cows found that d-cloprostenol and scopolamine resulted in better outcomes, including more efficient uterine involution and faster ovarian recovery, evidenced by lower uterine horn diameters at 28 days postpartum and fewer days to first service. frontiersin.orgnih.gov PGF2α administration has been shown to promote rapid completion of uterine involution and recovery of ovarian activity. frontiersin.orgnih.gov

Lactation Physiology and Milk Production Impact Studies

Studies have investigated the impact of cloprostenol on lactation physiology and milk production, particularly in sows. Cloprostenol sodium has been shown to improve 21-day milk yield. nih.govresearchgate.netfrontiersin.orgfrontiersin.orgresearchgate.net Specifically, D-cloprostenol sodium demonstrated a notable increase in lactation ability (30.30%), followed by DL-cloprostenol sodium (approximately 25.00%) compared to untreated sows. nih.govresearchgate.netfrontiersin.orgfrontiersin.orgresearchgate.net Sows administered with D-cloprostenol sodium during lactation also showed increased serum prolactin levels. nih.govresearchgate.netfrontiersin.orgfrontiersin.orgresearchgate.net

Quartic treatments with cloprostenol sodium significantly increased the daily feed intake of sows, litter weight after weaning, and the average daily gain of piglets. nih.govresearchgate.netfrontiersin.orgfrontiersin.orgresearchgate.net While there might not be significant differences in the content of lactose, milk fat, and milk protein immediately, multiple injections of cloprostenol sodium could lead to an increasing trend in milk protein and milk fat content during the middle and later stages of lactation. frontiersin.orgfrontiersin.org

Data on 21-Day Milk Yield in Sows (Example based on search results)

Treatment21-Day Milk Yield (kg)Increase (%)
Untreated135.63-
D-Cloprostenol Sodium176.7230.30
DL-Cloprostenol Sodium169.71~25.00

Investigational Therapeutics for Reproductive Pathologies

Cloprostenol is also being investigated as a therapeutic agent for certain reproductive pathologies, particularly those involving the uterus.

Research on Pyometra and Endometritis Resolution

Cloprostenol has been studied for its potential in treating pyometra and endometritis, particularly in canines. wikidata.orgnih.govclinicaltheriogenology.net Medical management of pyometra using protocols involving prostaglandin (B15479496) F2α or aglepristone is an area of research, especially for valuable breeding bitches where surgery is not preferred. clinicaltheriogenology.netscielo.org.codvm360.com The goal of medical management is to evacuate uterine contents by dilating the cervix and stimulating myometrial contractility. clinicaltheriogenology.netdvm360.com

Management of Persistent Corpus Luteum Conditions

Cloprostenol, a synthetic analog of prostaglandin F2α (PGF2α), is a potent luteolytic agent utilized in reproductive physiology research for the management of persistent corpus luteum (CL) conditions in various animal species. cenmed.comnih.govacademiascience.org Persistent CL occurs when the regression of the CL fails to happen at the appropriate time in the estrous cycle or postpartum period, leading to continued progesterone production and thus preventing the الحيوانات from returning to estrus and ovulating. academiascience.orgnexusacademicpublishers.comcabidigitallibrary.org This condition is a significant cause of infertility. academiascience.org

Research has demonstrated that cloprostenol induces functional and morphological regression of the CL, subsequently leading to a decrease in progesterone concentration in the blood plasma and the onset of estrus. academiascience.org Studies in cattle have shown that cloprostenol treatment can effectively regress persistent CL, with a high percentage of treated animals returning to a normal reproductive state and subsequently becoming pregnant. cabidigitallibrary.org For instance, in one study on cows with persistent CL, treatment with cloprostenol resulted in the regression of the CL in approximately 78% of the animals, with a significant proportion of these animals achieving pregnancy after the first insemination. cabidigitallibrary.org

The efficacy of cloprostenol in inducing luteolysis can be influenced by factors such as the age of the CL and the dose administered. Research in mares with early corpora lutea indicated that both the dose of cloprostenol and the age of the CL at the time of treatment had an effect on the percentage of mares exhibiting full luteolysis. researchgate.net Similarly, studies in dairy cows have investigated the effect of different cloprostenol doses on luteolysis, particularly in the context of estrus synchronization programs. agrihealth.co.nzresearchgate.net While standard doses are commonly used, research exploring higher doses or multiple administrations suggests potential for improved luteolysis in certain scenarios, although further research is often needed to fully understand the underlying physiological mechanisms. agrihealth.co.nzresearchgate.net

Persistent luteal activity and the failure of luteolysis can be attributed to insufficient release of PGF2α from the endometrium, which can be linked to conditions like chronic endometritis or endometrial degenerative changes. nexusacademicpublishers.com Cloprostenol, by mimicking the action of endogenous PGF2α, provides a therapeutic approach to induce luteal regression in these cases. Research in dromedary camels with persistently elevated progesteronemia due to persistent CL has evaluated the efficacy of different cloprostenol doses in inducing luteal lysis. nexusacademicpublishers.comresearchgate.net These studies provide valuable data on the response rates and the number of treatments required to achieve recovery in such conditions. nexusacademicpublishers.com

Furthermore, cloprostenol has been investigated for its ability to regress persistent CL that may develop following PGF2α immunizations, highlighting its role in managing luteal persistence induced by altered prostaglandin dynamics. redalyc.org Studies in species with unique reproductive strategies, such as lynx, have also utilized cloprostenol to evaluate the possibility of inducing artificial luteolysis in physiologically persisting CLs. nih.gov These investigations contribute to the broader understanding of luteal function and the application of luteolytic agents in diverse reproductive contexts.

Advanced Synthetic Strategies for Cloprostenol and Analogues

Chemoenzymatic Synthesis Methodologies for Cloprostenol

Chemoenzymatic synthesis, which combines chemical transformations with enzyme-catalyzed reactions, has emerged as a powerful approach for the synthesis of complex molecules like cloprostenol researchgate.netmdpi.comrsc.org. This strategy leverages the high chemo-, regio-, and stereoselectivity offered by enzymes under mild reaction conditions rsc.orgrsc.org.

Biocatalytic Retrosynthetic Approaches and Enzyme-Mediated Transformations

Biocatalytic retrosynthesis guides the design of synthetic routes by identifying disconnections that can be achieved using enzymatic transformations rsc.orgnih.gov. This approach can either replace existing chemical steps with milder, more sustainable enzymatic alternatives or enable disconnections that are difficult to achieve chemically rsc.orgnih.gov.

One notable chemoenzymatic synthesis of cloprostenol and other prostaglandins (B1171923) utilizes a biocatalytic retrosynthesis approach starting from a readily available dichloro-containing bicyclic ketone. This route incorporates two key enzymatic redox transformations rsc.orgnih.gov. A Baeyer-Villiger monooxygenase (BVMO) is employed for the stereoselective oxidation of a bicyclic ketone intermediate, achieving high enantiomeric excess (99% ee) researchgate.netrsc.orgnih.gov. Additionally, a ketoreductase (KRED) catalyzes the diastereoselective reduction of enone intermediates, yielding allylic alcohols with high diastereomeric ratios (87:13 to 99:1 dr) researchgate.netrsc.orgnih.gov. These enzymatic steps are crucial for setting the critical stereochemical configurations in the molecule under mild conditions rsc.orgnih.gov.

Stereoselective Oxidation and Reduction Techniques in Synthesis

Stereoselective oxidation and reduction reactions are vital for controlling the absolute and relative stereochemistry during cloprostenol synthesis. In chemoenzymatic routes, enzymes like BVMOs and KREDs are specifically utilized for these transformations due to their inherent selectivity researchgate.netrsc.orgnih.gov.

The BVMO-catalyzed oxidation mentioned above provides a stereoselective entry into the chiral cyclopentane (B165970) core by desymmetrizing a prochiral or meso precursor researchgate.netnih.gov. Ketoreductases, on the other hand, are widely used for the asymmetric reduction of ketones to chiral alcohols, a key step in introducing the correct stereochemistry in the side chains of prostaglandins researchgate.netsemanticscholar.org. For instance, a specific KRED (ChKRED20) has been shown to catalyze the diastereoselective reduction of enones, crucial precursors to the allylic alcohol moiety in the ω-side chain of cloprostenol, with excellent diastereoselectivity researchgate.netrsc.org.

While chemical methods for stereoselective reduction of the ω-side chain ketone have been dominant, biocatalytic reduction using enzymes like ketoreductases is increasingly explored and offers a milder and more sustainable alternative rsc.orgrsc.org.

Integration of Flow Chemistry for Scalable Production

The integration of flow chemistry into chemoenzymatic synthesis offers advantages for scalable production, including improved reaction rates and enhanced mass transfer researchgate.netrsc.org. A divergent flow-based chemoenzymatic synthesis has been developed that is capable of producing cloprostenol and other prostaglandins researchgate.netmdpi.com. This approach combines synthetic chemistry, biocatalysis, and flow chemistry in a multi-step sequence researchgate.netmdpi.com. The conversion of a lactone intermediate into a diol, a key step in one chemoenzymatic route, has been successfully implemented using flow chemistry, significantly reducing reaction time compared to batch processes rsc.orgrsc.org.

Asymmetric Total Synthesis of Cloprostenol Enantiomers

Asymmetric total synthesis aims to construct enantiomerically pure cloprostenol from achiral or prochiral starting materials using chiral reagents or catalysts dntb.gov.ua. This is particularly important because the biological activity of cloprostenol is primarily attributed to a specific enantiomer, (+)-cloprostenol cenmed.comcphi-online.com.

Novel Approaches for Chiral Cyclopentane Core Construction

Constructing the chiral cyclopentane core with the correct stereochemistry is a critical challenge in cloprostenol synthesis acs.org. Novel approaches have been developed to achieve this with high enantioselectivity.

One such approach involves a rhodium-catalyzed dynamic kinetic asymmetric Suzuki-Miyaura coupling reaction between a racemic bicyclic allyl chloride and alkenyl boronic esters bearing chiral alcohols acs.orgox.ac.ukresearchgate.net. This reaction effectively sets three contiguous stereocenters in the cyclopentyl intermediate in a single step with high enantiomeric excess (99% ee) and as a single diastereoisomer acs.orgox.ac.ukresearchgate.net. The absolute stereochemistry of the cyclopentane core is controlled by the chiral ligand used in the catalytic system acs.orgox.ac.uk. This method provides advanced intermediates that can be elaborated into prostaglandin (B15479496) analogues, including cloprostenol acs.orgox.ac.ukresearchgate.net.

Another strategy for constructing the chiral cyclopentane core involves the use of a dichloro-containing bicyclic ketone as a starting material, which is then subjected to biocatalytic oxidation to introduce chirality researchgate.netrsc.orgnih.gov.

Stereocontrolled Side Chain Incorporation Methodologies

Stereocontrolled incorporation of the aliphatic side chains, particularly the ω-side chain with its stereogenic allylic alcohol, is essential for the asymmetric synthesis of cloprostenol acs.org.

Following the construction of the chiral cyclopentane core, the side chains are typically incorporated through a sequence of reactions designed to control stereochemistry researchgate.net. In some chemoenzymatic routes, the ω-side chain containing the chiral allylic alcohol is prepared via a ketoreductase-catalyzed stereoselective reduction of a precursor enone and then attached to the cyclopentane core researchgate.netrsc.org.

Chemical methods for side chain incorporation often involve reactions like Wittig reactions for introducing double bonds and various coupling strategies researchgate.net. For example, a cost-effective process for sequentially incorporating lipid chains has been reported, involving bromohydrin formation, nickel-catalyzed cross-couplings, and Wittig reactions researchgate.net. Palladium-catalyzed allylic substitution reactions have also been employed to introduce the second side chain regioselectively and diastereoselectively acs.org. These methodologies require careful control of reaction conditions and reagent selection to ensure the desired stereochemical outcomes.

Here is a summary table of some key enzymatic transformations discussed:

Enzyme ClassTransformationSubstrate TypeStereoselectivity AchievedSource Reference
Baeyer-Villiger MonooxygenaseStereoselective oxidationBicyclic ketone99% ee researchgate.netrsc.orgnih.gov
KetoreductaseDiastereoselective reductionEnones (precursors to allylic alcohol)87:13 to 99:1 dr researchgate.netrsc.orgnih.govrsc.org
KetoreductaseAsymmetric reduction of ketones to chiral alcoholsKetonesHigh ee (general) semanticscholar.org

Design and Synthetic Exploration of Novel Cloprostenol Analogues

The design and synthesis of Cloprostenol analogues aim to modulate biological activity, improve pharmacokinetic properties, and potentially reduce unwanted side effects. This involves modifying different parts of the Cloprostenol structure, such as the cyclopentane ring or the alpha and omega side chains.

Structure-Activity Relationship (SAR) Studies Through Analog Design

Structure-Activity Relationship (SAR) studies are fundamental to understanding how structural modifications to the Cloprostenol molecule impact its biological activity, particularly its affinity and efficacy at prostaglandin receptors, such as the FP receptor. nih.govmedchemexpress.com By synthesizing and evaluating a series of analogues with systematic structural changes, researchers can identify key functional groups and structural features essential for potent activity.

Studies on PGF2α analogues, which include Cloprostenol, have shown that modifications to the cyclopentane ring and the alpha and omega side chains can significantly alter potency and receptor profiles. For instance, inversion of the configuration at carbon-9 or carbon-11 (B1219553) of PGF2α can change its potency and receptor binding. nih.gov Replacing part of the omega chain with a benzene (B151609) ring has also been shown to change the potency and receptor profile. nih.gov The position and substituents on such a benzene ring further influence biological activity. nih.gov

SAR studies involving various prostaglandin analogues have demonstrated the importance of specific structural motifs for activity. For example, in studies of 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) analogues, the endocyclic enone was found to be crucial for bioactivity, with the conjugated omega side chain providing reinforcement. acs.org

Data from SAR studies can be presented in tables comparing the structure of various analogues to their biological activity, such as receptor binding affinity (e.g., EC50 or IC50 values) or functional responses in relevant assays.

CompoundStructural Modification Relative to PGF2αFP Receptor Activity (Relative Potency)
PGF2α-91% (relative to Cloprostenol) nih.gov
CloprostenolSynthetic analogue100% (defined) nih.gov
Racemic 11a-Homo (cyclohexyl) analogueCyclohexane ring substitution72% (relative to Cloprostenol) nih.gov
(+)-CloprostenolEnantiomer~150 times more potent than dl-cloprostenol medchemexpress.com
dl-CloprostenolRacemic mixtureLess potent than (+)-Cloprostenol medchemexpress.com
17-phenyl-18,19,20-trinor PGF2α-isopropyl esterBenzene ring in omega chainHigher therapeutic index than PGF2α nih.gov

Note: Relative potency values can vary depending on the specific assay and conditions used.

Synthesis of Fluorine-Containing Analogues and Their Biological Evaluation

The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate their physical, chemical, and biological properties. mdpi.com Fluorine substitution can affect properties such as lipophilicity, metabolic stability, and binding affinity to target receptors. mdpi.com

The synthesis of fluorine-containing Cloprostenol analogues involves incorporating fluorine atoms at specific positions within the molecule. One approach involves reactions that introduce fluorine or fluorinated groups onto a Cloprostenol precursor or a key intermediate. For example, reactions utilizing fluorinating agents like DAST (diethylaminosulfur trifluoride) have been explored to introduce fluorine atoms into prostaglandin structures. researchgate.net

Research has been conducted on the synthesis and biological evaluation of fluorinated prostaglandin derivatives. researchgate.net These studies aim to assess how the presence and position of fluorine atoms influence receptor affinity and biological activity, such as antiaggregatory or uterotonic properties. researchgate.net For instance, 15-deoxy-15,15-difluoro-16-phenoxy prostaglandin F2α analogues, such as Tafluprost, have been synthesized and found to be efficacious ocular hypotensive agents. researchgate.net

The synthesis of fluorine-containing analogues often requires specific reagents and carefully controlled reaction conditions due to the unique properties of fluorine. Biological evaluation typically involves in vitro assays to determine receptor binding affinity and functional activity, as well as in vivo studies to assess pharmacological effects.

Transformation into E-Type Derivatives and Comparative Biological Activity

Prostaglandins are classified into different series (e.g., A, B, D, E, F, I, J) based on the functional groups on the cyclopentane ring. Cloprostenol is an analogue of prostaglandin F2α (PGF2α), characterized by hydroxyl groups at positions 9 and 11 with a cis relationship on the cyclopentane ring. Transformation into E-type derivatives involves modifying the cyclopentane ring to incorporate a ketone group at position 9 and a hydroxyl group at position 11, characteristic of the prostaglandin E series.

The transformation of Cloprostenol into E-type derivatives typically involves chemical reactions that oxidize the hydroxyl group at the 9-position to a ketone and potentially modify the stereochemistry at the 11-position. Synthetic routes might involve protection and deprotection strategies for other functional groups in the molecule.

Comparative biological activity studies between Cloprostenol (an F-type analogue) and its corresponding E-type derivatives are crucial for understanding how the change in the cyclopentane ring structure affects biological properties. These studies often evaluate activities such as uterotonic activity, luteolytic effects, and binding to different prostaglandin receptors (e.g., FP vs. EP receptors). Research has been conducted on the transformation of Cloprostenol into Δ11,13-15-keto analogues, which are related to the J-type prostaglandins, and their synthesis has been explored. researchgate.net Studies comparing the uterotonic activity of E-type derivatives transformed from Cloprostenol have also been reported. researchgate.netresearchgate.net These comparisons provide insights into the distinct pharmacological profiles associated with the different prostaglandin series.

Analytical Methodologies for Cloprostenol and Its Enantiomers

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), are the primary methods employed for the analysis of cloprostenol.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

HPLC methods have been developed for both the achiral and enantioselective analysis of cloprostenol. For general content control in pharmaceutical preparations, an achiral reversed-phase HPLC method using an Ultrasphere ODS column with a mobile phase of methanol-phosphate buffer (pH 6.75; 0.02 M) (50:50, v/v) has been reported. researchgate.net

For the separation and quantification of cloprostenol enantiomers, new HPLC methods have been developed. One optimized system utilized a Chiralcel OD-RH column with a mobile phase composed of acetonitrile (B52724) and sodium dihydrogenphosphate (pH 3.0; 20mM) (33:67, v/v). researchgate.netresearchgate.netresearchgate.netnih.gov This method achieved baseline resolution of the (+/-)-cloprostenol enantiomers with a resolution factor (R) of 2.16 and an analysis time under 10 minutes. researchgate.netresearchgate.netnih.gov Detection was performed at 274 nm, with limits of detection and quantification in the micromol/l range. researchgate.netnih.gov Notably, these limits decreased by an order of magnitude when detection was performed at 210 nm. researchgate.netnih.gov The relative standard deviation (R.S.D.) values for retention factor, peak area, and peak height for each enantiomer were found to be less than 2%. nih.gov

Another approach for enantioselective analysis involved a Lux Cellulose-1 column with acetonitrile-sodium dihydrogenphosphate (pH 3; 20 mM) (1:2, v/v) as the mobile phase, a column temperature of 20°C, a flow rate of 0.7 mL/min, and UV detection at 274 nm. researchgate.net The retention time for cloprostenol was approximately 6.5 minutes, with a linearity range of 2.5-30 µg/mL (r² = 0.99). researchgate.net

The influence of the mobile phase composition on chiral selectivity has been investigated, particularly with polysaccharide stationary phases. The acetonitrile/water system has been found to be effective for chiral resolution, with changes in the ratio significantly impacting selectivity. researchgate.netnih.gov Adding a small amount of water to the mobile phase can reduce the enantioselective equilibrium adsorption constants of (-)-cloprostenol, thereby altering selectivity. researchgate.netnih.gov For instance, a mobile phase of 95% acetonitrile/5% water resulted in a high true separation factor (αtrue) of 92.86. researchgate.netnih.gov

Separation of cloprostenol epimers, such as 15-epi-cloprostenol and 5-trans-cloprostenol, has also been achieved using silica (B1680970) gel stationary phases like Zorbax SIL. researchgate.netakjournals.com

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Applications in Complex Matrices

UHPLC-MS/MS is a powerful technique for the analysis of cloprostenol, particularly in complex matrices due to its high sensitivity and selectivity. A UHPLC-ESI-QqQ-MS/MS method was developed and validated for the determination of cloprostenol, along with other prostaglandins (B1171923), in pharmaceutical samples. dntb.gov.uanih.govmdpi.comresearchgate.net This method utilized a mobile phase consisting of water with 10mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid (A) and methanol (B129727) with 10mM ammonium formate and 0.1% formic acid (B), with a gradient elution at a flow rate of 0.3 mL/min. nih.gov Detection was performed using a triple-quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. nih.govmdpi.com The method demonstrated linearity in the range of 0.1 to 10 µg/mL, with a coefficient of determination above 0.997 for each compound and precision and accuracy values not exceeding ±5.0%. dntb.gov.uanih.govmdpi.comresearchgate.net This UHPLC-MS/MS method has been applied in toxicological investigations. dntb.gov.uanih.govmdpi.comresearchgate.net

UHPLC-Q-TOF/MS technology has also been employed in non-targeted metabolomics studies to analyze serum metabolites, including those influenced by cloprostenol sodium. mdpi.com This approach allows for high-resolution, rapid throughput, and exceptional sensitivity in capturing data in both positive and negative ion modes. mdpi.com

Enantioselective Analysis and Chiral Resolution Strategies

Enantioselective analysis of cloprostenol is critical because the R-enantiomer possesses significantly higher luteolytic activity than the S-enantiomer. psu.edueuropa.eu Chiral chromatography is the primary method for achieving this separation.

Development and Validation of Chiral Stationary Phases for Cloprostenol Enantiomers

The development of suitable chiral stationary phases (CSPs) is central to the enantioselective analysis of cloprostenol. Polysaccharide-based CSPs, such as Chiralcel OD-RH and Lux Cellulose-1, have been successfully employed for the chiral resolution of cloprostenol enantiomers in reversed-phase mode. researchgate.netresearchgate.netresearchgate.netnih.govdoi.org The optimization of mobile phase composition, particularly the ratio of acetonitrile and water, is crucial for achieving optimal chiral selectivity on these phases. researchgate.netnih.gov

Novel CSPs based on 3,5-dimethyl phenylcarbamoylated β-cyclodextrin combined with cinchona alkaloid moieties have also been investigated for the enantioseparation of cloprostenol, demonstrating broader application ranges compared to some traditional CSPs. nih.gov

Validation of these chiral HPLC methods typically includes assessing parameters such as precision, accuracy, linearity, limits of detection and quantification, and robustness. researchgate.netresearchgate.net For instance, a validated method reported recoveries between 99.22% and 101.11% with RSD less than 1.45%. researchgate.net The LOD and LOQ for the (+) enantiomer were 25.31 and 83.75 μgmL⁻¹, respectively, while for the (−) enantiomer, they were 27.54 and 89.17 μgmL⁻¹. researchgate.net

Quantification of Enantiomeric Purity and Impurity Profiling

Quantification of enantiomeric purity is a key application of enantioselective HPLC methods for cloprostenol. These methods allow for the determination of the relative amounts of the R- and S-enantiomers in a sample. researchgate.netresearchgate.netnih.gov This is particularly important for quality control of cloprostenol products, especially when the more potent R-enantiomer is the desired active ingredient. europa.eugoogle.comgoogle.comgoogle.com

Impurity profiling, including the detection and quantification of stereoisomers like 15-epi-cloprostenol and 5,6-trans-cloprostenol, is also performed using chromatographic techniques. researchgate.netakjournals.comgoogle.com For example, analytical evaluation by HPLC has shown cloprostenol samples containing specified percentages of the 15-epimer and 5,6-trans isomer. google.com

The chiral purity of intermediates in the synthesis of cloprostenol enantiomers, such as R-ketone acid, is also monitored using chiral HPLC to ensure the optical purity of the final product. google.comgoogle.com

Bioanalytical Methodologies for Cloprostenol in Biological Samples

Bioanalytical methods are necessary to quantify cloprostenol and its metabolites in biological matrices such as plasma, serum, milk, and cervical mucus. These methods are crucial for pharmacokinetic studies and for investigating the distribution and metabolism of cloprostenol in animals.

UHPLC-MS/MS methods are well-suited for the analysis of cloprostenol in biological samples due to their sensitivity and ability to handle complex matrices. dntb.gov.uanih.govmdpi.comresearchgate.net While the provided snippets primarily discuss the application of UHPLC-MS/MS for prostaglandins in pharmaceutical samples and toxicological investigations, the principles and techniques are applicable to biological matrices. Sample preparation techniques such as solid phase extraction (SPE), liquid-liquid extraction (LLE), and immunoaffinity extraction are commonly used to isolate analytes from biological samples before chromatographic analysis. acs.org

Studies involving cloprostenol administration in animals have utilized analytical techniques to assess its presence and effects. For instance, research in cows involved collecting blood samples for the determination of progesterone (B1679170), PGF2α metabolite (PGFM), and estradiol (B170435), and performing endometrial biopsies for gene expression analysis related to prostaglandin (B15479496) receptors. scielo.br While the specific analytical methods for cloprostenol in these biological samples are not detailed in all snippets, the need for sensitive and specific techniques is evident. Analysis of cloprostenol residues in tissues like kidney and liver of rats after administration has been performed, with residues detected for a limited time period. europa.eu

UHPLC-Q-TOF/MS-based metabolomics has been used to analyze serum metabolites in yaks treated with cloprostenol sodium, demonstrating the application of advanced mass spectrometry techniques in understanding the metabolic effects of cloprostenol in biological systems. mdpi.com

Assay Development for Cloprostenol in Serum, Plasma, Milk, and Fecal Samples

The development of sensitive and specific assays for Cloprostenol in biological matrices such as serum, plasma, and milk is essential for various research applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely employed technique for this purpose due to its sensitivity and selectivity lcms.czjapsonline.com.

Several studies have reported LC-MS/MS methods for the determination of Cloprostenol in bovine milk. These methods typically involve sample preparation steps to extract and clean up the analyte from the complex milk matrix. Common sample preparation techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) guidetoimmunopharmacology.orglcms.czfda.govresearchgate.net. One method described the use of magnetic solid-phase extraction (MSPE) for the determination of cloprostenol in milk fda.gov. Another approach for milk sample preparation involved protein precipitation using acetonitrile followed by dilution lcms.czfda.gov.

For serum and plasma samples, LC-MS/MS methods have also been developed and validated for the quantification of various compounds, including steroids and other drugs, which provides a framework for Cloprostenol analysis in these matrices japsonline.commedrxiv.orgnih.govscielo.brnih.govresearchgate.netmdpi.comnih.govresearchgate.net. Sample preparation techniques reported for serum and plasma in these studies include protein precipitation, LLE, and SPE japsonline.commedrxiv.orgnih.govscielo.brresearchgate.netmdpi.comresearchgate.net.

While the provided search results detail methods for serum, plasma, and milk, specific information regarding the assay development for Cloprostenol in fecal samples was not found within the provided sources. However, general methods for the analysis of other compounds in fecal samples using LC-MS/MS have been reported, often involving extraction procedures optimized for this complex matrix researchgate.netmdpi.commdpi.com.

Regarding the analysis of Cloprostenol enantiomers, one study describes an HPLC method for the enantioselective analysis of cloprostenol using a chiral stationary phase researchgate.net. This method achieved baseline resolution of (±)-cloprostenol enantiomers researchgate.net.

Validation of Bioanalytical Methods for Research Applications

Validation of bioanalytical methods is a critical step to ensure their reliability, accuracy, and suitability for their intended purpose in research applications nih.goveuropa.eu. Method validation typically involves evaluating parameters such as linearity, sensitivity (limit of detection - LOD and limit of quantification - LOQ), accuracy, precision, recovery, specificity, and matrix effects nih.goveuropa.eufda.gov.

Several validated LC-MS/MS methods for Cloprostenol in milk have been reported. These methods demonstrated linearity over specific concentration ranges, with good correlation coefficients guidetoimmunopharmacology.orgfda.govresearchgate.net. Sensitivity was assessed through the determination of LOD and LOQ values, which varied depending on the specific method and sample preparation technique used guidetoimmunopharmacology.orgfda.govresearchgate.net. Accuracy and precision were evaluated by analyzing quality control samples at different concentration levels, showing acceptable recovery and relative standard deviation (RSD) values guidetoimmunopharmacology.orgfda.govresearchgate.net. Matrix effects, which can influence ionization efficiency in MS, were also assessed in some validation studies.

Validated LC-MS/MS methods for the analysis of various compounds in serum and plasma also provide insights into the validation parameters typically assessed for bioanalytical methods in these matrices japsonline.commedrxiv.orgnih.govscielo.brnih.govresearchgate.netmdpi.comnih.govresearchgate.net. These studies report validation data including linearity, LOD/LLOQ, accuracy, precision (intra-day and inter-day), recovery, and matrix effects, adhering to guidelines from regulatory bodies like the FDA and EMA japsonline.commedrxiv.orgnih.govresearchgate.netmdpi.comresearchgate.neteuropa.eufda.gov.

For the enantioselective HPLC method for cloprostenol, validation parameters such as LOD and LOQ were determined, indicating the method's sensitivity for the individual enantiomers researchgate.net.

The following table summarizes typical validation parameters reported in the provided sources for LC-MS/MS methods in relevant matrices, although specific data for Cloprostenol varies between studies:

Validation ParameterDescriptionTypical Evaluation
LinearityThe ability to obtain results directly proportional to the analyte concentration.Assessed by analyzing calibration standards at various concentrations and determining the correlation coefficient (R²).
Sensitivity (LOD/LOQ)The lowest concentration of analyte that can be detected (LOD) or reliably quantified (LOQ).Determined based on signal-to-noise ratio and/or analysis of low-concentration samples.
AccuracyThe closeness of measured values to the true concentration.Evaluated by analyzing quality control samples at known concentrations and calculating the percentage accuracy or bias.
PrecisionThe agreement among individual measurements of a homogeneous sample.Assessed as intra-day (within a single run) and inter-day (between different runs) variability, expressed as %RSD.
RecoveryThe efficiency of the sample preparation method in extracting the analyte.Determined by comparing the analytical response of extracted samples to that of neat standards.
Matrix EffectThe influence of co-eluting matrix components on analyte ionization.Evaluated by comparing the analytical response of analyte in matrix extract to that in a pure solvent.
SpecificityThe ability of the method to unequivocally assess the analyte in the presence of other components.Demonstrated by analyzing blank matrix samples and samples containing potential interfering substances.

Specific validation data for Cloprostenol in milk from the provided sources include:

MatrixSample Prep MethodLinearity RangeLODLOQRecovery (%)Precision (%RSD)Accuracy (%)Citation
MilkSPE0.1 - 10 µg/L0.03 µg/L0.1 µg/L85.6 - 101.3< 1585.6 - 101.3 guidetoimmunopharmacology.org
MilkMSPE0.05 - 50 ng/mL0.01 ng/mL0.05 ng/mL85.2 - 99.3< 1085.2 - 99.3 fda.gov
MilkSPE0.05 - 20 ng/mL0.01 ng/mL0.05 ng/mL89.7 - 102.1< 1189.7 - 102.1 researchgate.net
MilkSPENot specified0.05 µg/L0.1 µg/L80 - 110< 1585 - 115
PlasmaSPENot specified0.05 µg/L0.1 µg/L80 - 110< 1585 - 115
SerumSPENot specified0.05 µg/L0.1 µg/L80 - 110< 1585 - 115
PlasmaSPENot specified0.05 µg/L0.1 µg/L80 - 110< 1585 - 115

The validation of these bioanalytical methods ensures that the data generated is reliable for research purposes, including pharmacokinetic studies and the determination of residue levels in edible products.

Toxicological and Safety Research of Cloprostenol

Acute Toxicity Studies: Research Approaches and Findings

Acute toxicity studies for cloprostenol and its R-enantiomer have indicated a low level of toxicity. Research approaches typically involve administering the substance via different routes to experimental animals to determine the dose at which adverse effects or mortality occur.

In rats, no definitive LD50 values were established following intravenous, subcutaneous, or intramuscular administration of racemic cloprostenol, with parenteral LD50 values reported as greater than 5 mg/kg body weight (bw). Oral LD50 values in rats were found to be higher than 25 mg/kg bw. europa.eu For R-cloprostenol, the subcutaneous or intramuscular LD50 in rats was greater than 50 mg/kg bw. europa.eu In mice, the intramuscular LD50 value for R-cloprostenol was approximately 350 mg/kg bw, which was similar to that of racemic cloprostenol in this test. europa.eu

An Acute Reference Dose (ARfD) for d-cloprostenol (B24006) was deemed unnecessary due to its low acute toxicity. apvma.gov.au

Data from acute toxicity studies are summarized in the table below:

SpeciesSubstanceRoute of AdministrationLD50 / FindingCitation
RatRacemic CloprostenolIntravenous> 5 mg/kg bw europa.eu
RatRacemic CloprostenolSubcutaneous> 5 mg/kg bw europa.eu
RatRacemic CloprostenolIntramuscular> 5 mg/kg bw europa.eu
RatRacemic CloprostenolOral> 25 mg/kg bw europa.eu
RatR-CloprostenolSubcutaneous> 50 mg/kg bw europa.eu
RatR-CloprostenolIntramuscular> 50 mg/kg bw europa.eu
MouseR-CloprostenolIntramuscular~350 mg/kg bw europa.eu
Ratd-CloprostenolOralLow acute oral toxicity apvma.gov.au
Ratd-CloprostenolDermalLow acute dermal toxicity apvma.gov.au
Moused-CloprostenolIntramuscular~350 mg/kg bw apvma.gov.au
RatCloprostenol SodiumOral> 25 mg/kg (no mortality) merck.comcovetrus.com
RatCloprostenol SodiumIntramuscular> 50 mg/kg merck.com
RatCloprostenol SodiumIntravenous> 5 mg/kg (no mortality) merck.com

Repeated Dose Toxicity Investigations: Long-Term Exposure Effects

Repeated dose toxicity investigations have been conducted to assess the effects of longer-term exposure to cloprostenol. Studies in rats and marmosets have provided insights into potential target organs and dose-response relationships.

In a one-month subcutaneous study in rats with cloprostenol doses of 0, 12.5, 25, and 50 µg/kg bw/day, vacuolation of the luteal cells in the corpora lutea of the ovaries was the only significant and consistent drug-related change observed across all tested doses. europa.euapvma.gov.au This effect was found to be reversible one month after the cessation of treatment. europa.eu A No Observed Effect Level (NOEL) was not established in this study because vacuolisation was seen at the lowest dose tested (12.5 µg/kg bw/d). apvma.gov.au

A three-month oral toxicity study in rats, with cloprostenol doses of 0, 10, 50, and 150 µg/kg bw/day, identified 50 µg/kg bw as the NOEL. europa.euapvma.gov.au Ovarian vacuolisation was observed at the highest dose of 150 µg/kg bw/day. europa.eu

In a three-month oral repeated study in marmosets, with cloprostenol doses of 0, 10, 50, and 150 µg/kg bw/day (and another group with 0, 10, 20, and 50 µg/kg bw/day), myocardial changes and a statistical increase in testicular weights were reported at the highest dose of 150 µg/kg bw/day. europa.eu A NOEL of 50 µg/kg bw/day was retained from this study. europa.eu

Repeat oral, dermal, intravenous, subcutaneous, and intramuscular dose toxicity studies in rats, with dosages ranging from 1.22 to 5000 ug/kg for 15 to 105 days, consistently observed vacuolation of the luteal cells in the female rat ovaries. covetrus.com In a three-month oral study, the no effect level was 50 ug/kg. covetrus.com

No data were available for long-term toxicity studies or carcinogenicity studies. apvma.gov.au

Key findings from repeated dose toxicity studies are summarized below:

SpeciesRouteDurationDoses (µg/kg bw/day)Key FindingsNOEL / LOAEL (µg/kg bw/day)Citation
RatSubcutaneous1 month0, 12.5, 25, 50Vacuolation of luteal cells in ovariesLOAEL = 12.5 europa.euapvma.gov.au
RatOral3 months0, 10, 50, 150Ovarian vacuolisation (at 150 µg/kg bw/day)NOEL = 50 europa.euapvma.gov.au
MarmosetOral3 months0, 10, 50, 150Myocardial changes, increased testicular weights (at 150 µg/kg bw/day)NOEL = 50 europa.eu
RatVarious15-105 days1.22 - 5000Vacuolation of luteal cells in ovaries (consistently observed)Oral NOEL = 50 (3-month study) covetrus.com

Genotoxicity Assessments: Research Methods and Mutagenic Potential

Genotoxicity assessments are conducted to evaluate the potential of a substance to cause damage to genetic material. These assessments typically involve both in vitro (in a lab setting, often using cells) and in vivo (in living organisms) studies.

An acceptable package of genotoxicity studies for d-cloprostenol has been submitted and evaluated. apvma.gov.au

In Vitro Genotoxicity Assays

In vitro genotoxicity assays are performed using cell cultures or bacteria to assess different types of genetic damage.

The Ames test, a bacterial reverse mutation assay, is a common method used to screen for gene mutations. R-Cloprostenol was found to be devoid of mutagenic activity in the Ames test. europa.eu Similarly, d-Cloprostenol was negative in tests for point mutations and gene mutations, including the Ames test. apvma.gov.auapvma.gov.au Isopropyl cloprostenate, a related compound, was also reported as not mutagenic in an Ames test. cir-safety.org

The mouse lymphoma L5178Y/TK+/- assay is an in vitro mammalian cell gene mutation test. R-Cloprostenol gave negative results in this assay. europa.eu Sodium cloprostenol also tested negative in an in vitro mammalian cell gene mutation test using mouse lymphoma cells. merck.com

The chromosomal aberration assay in human lymphocytes is an in vitro test for detecting structural and numerical chromosome damage. In this assay, chromosomal aberrations were observed with R-cloprostenol, but only at very high concentrations (2320 µg/ml). europa.eueuropa.eu d-Cloprostenol also gave a positive response in the in vitro assay for chromosomal aberrations in human lymphocytes, with significance observed only in the presence of metabolic activation and at a high concentration (2320 µg/mL). apvma.gov.auapvma.gov.au Sodium cloprostenol showed equivocal results in a chromosomal aberration test using human lymphocytes. merck.com

In vitro genotoxicity assay findings are summarized below:

SubstanceAssayEndpointResultConcentration / ConditionsCitation
R-CloprostenolAmes testGene mutationsNegativeNot specified europa.eu
R-CloprostenolMouse lymphoma L5178Y/TK+/- assayGene mutationsNegativeNot specified europa.eu
R-CloprostenolChromosomal aberration assay (human lymphocytes)Chromosomal damagePositiveVery high concentrations (2320 µg/ml) europa.eueuropa.eu
d-CloprostenolAmes testGene mutationsNegativeNot specified apvma.gov.auapvma.gov.au
d-CloprostenolTests for point mutations and gene mutationsGene mutationsNegativeNot specified apvma.gov.auapvma.gov.au
d-CloprostenolChromosomal aberration assay (human lymphocytes)Chromosomal damagePositiveHigh concentration (2320 µg/mL), with metabolic activation apvma.gov.auapvma.gov.au
Sodium CloprostenolBacterial reverse mutation assay (AMES)Gene mutationsNegativeNot specified merck.com
Sodium CloprostenolIn vitro mammalian cell gene mutation test (mouse lymphoma cells)Gene mutationsNegativeNot specified merck.com
Sodium CloprostenolChromosomal aberration (human lymphocytes)Chromosomal damageEquivocalNot specified merck.com

In Vivo Micronucleus Tests

In vivo micronucleus tests are conducted in living animals, typically rodents, to detect chromosomal damage that results in the formation of micronuclei in cells, often in bone marrow erythrocytes.

d-Cloprostenol was also negative in an in vivo micronucleus test in mice. apvma.gov.auapvma.gov.au Sodium cloprostenol similarly tested negative in a micronucleus test using mouse bone marrow cells via intraperitoneal administration. merck.commerck.com

In vivo micronucleus test findings are summarized below:

SubstanceSpeciesRoute of AdministrationCell TypeResultCitation
R-CloprostenolMouseIntraperitonealBone marrowNegative europa.eueuropa.eu
d-CloprostenolMouseNot specifiedNot specifiedNegative apvma.gov.auapvma.gov.au
Sodium CloprostenolMouseIntraperitonealBone marrowNegative merck.commerck.com

Based on the weight of evidence from genotoxicity studies, d-cloprostenol is considered unlikely to be genotoxic in vivo. apvma.gov.auapvma.gov.au

Reproductive and Developmental Toxicity Research

Reproductive and developmental toxicity research investigates the potential adverse effects of a substance on reproductive function, fertility, and the development of offspring.

Effects on Fertility and Reproductive Parameters in Preclinical Models

Studies in preclinical models, such as rats and hamsters, have evaluated the effects of cloprostenol on fertility and various reproductive parameters.

In a three-generation oral toxicity study in rats, the NOAEL was 15 µg/kg bw/day for cloprostenol (and by inference, d-cloprostenol). apvma.gov.aumerck.commsd.com Higher doses were associated with reduced neonatal viability, attributed to prematurity of the offspring. apvma.gov.aucovetrus.com A dosage of 40 ug/kg/day resulted in premature expulsion of uterine content, shortening of pregnancy, and decreased pup survival in rats. covetrus.com

Investigation into the sensitivity of rats to pregnancy termination due to luteolysis showed that the effect varies depending on the stage of gestation when cloprostenol is administered. europa.euapvma.gov.au A dose of 25 µg/kg bw of cloprostenol did not terminate pregnancy. europa.euapvma.gov.au

In hamsters, oral administration of 60 ug/kg/day of cloprostenol caused fertility changes in females. covetrus.com Cloprostenol is described as a potent luteolytic agent in rats and hamsters. cenmed.com The subcutaneous dose required for interrupting early pregnancy is species dependent, requiring approximately 1.25 μg/kg in hamsters and 270 μg/kg in rats. cenmed.com

Studies in cattle have also examined the effects on reproductive parameters. In cattle, 200 times the therapeutic dose of cloprostenol sodium caused only mild and transient scouring. europa.eu Intramuscular doses of 2400 ng/kg in female pigs reduced weight gain and viability in newborns. covetrus.com However, no adverse reactions or side effects were observed in pregnant swine given the recommended therapeutic dose of 175 ug. covetrus.com

In a three-generation study in rats with sodium cloprostenol, animal testing did not show any effects on fertility at a NOAEL of > 0.04 mg/kg body weight. merck.commsd.com The general toxicity F1 NOAEL was 0.015 mg/kg body weight. merck.commsd.com In cattle, intramuscular administration of sodium cloprostenol at a LOAEL of 0.16 µg/kg resulted in abortion, indicating a positive effect on general toxicity in the parent animals. merck.commsd.com

No teratogenic properties of cloprostenol were reported in teratogenicity studies in rats (oral administration up to 100 µg/kg bw/day) or rabbits (subcutaneous administration up to 0.250 µg/kg bw/day). europa.eumerck.com

Findings from reproductive and developmental toxicity research are summarized below:

SpeciesStudy TypeRouteDoses / FindingsNOAEL / LOAEL (µg/kg bw/day)Citation
RatThree-generationOralReduced neonatal viability at higher dosesNOAEL = 15 apvma.gov.aumerck.commsd.com
RatFertility/PregnancyNot specified25 µg/kg bw did not terminate pregnancyNot established europa.euapvma.gov.au
RatDevelopmentalOralNo teratogenic properties reported (up to 100 µg/kg bw/day)NOAEL = 100 europa.eumerck.com
RabbitDevelopmentalSubcutaneousNo teratogenic properties reported (up to 0.250 µg/kg bw/day)NOAEL = 0.250 europa.eumerck.com
HamsterFertilityOralFertility changes in females at 60 ug/kg/dayLOAEL = 60 covetrus.com
CattleGeneral ToxicityNot specifiedMild and transient scouring at 200x therapeutic dose of sodium cloprostenolNot specified europa.eu
PigReproductiveIntramuscularReduced weight gain and viability in newborns at 2400 ng/kgLOAEL = 2400 ng/kg covetrus.com
PigReproductiveIntramuscularNo adverse reactions at 175 ug (therapeutic dose)NOAEL = 175 ug covetrus.com
RatThree-generationOralNo effects on fertilityFertility NOAEL = > 40 merck.commsd.com
CattleGeneral ToxicityIntramuscularAbortionLOAEL = 0.16 merck.commsd.com

Teratogenicity and Developmental Abnormalities Studies

Studies have been conducted to evaluate the potential of cloprostenol to cause teratogenicity and developmental abnormalities in laboratory animals. In rats, cloprostenol was not found to be teratogenic at oral doses up to 100 µg/kg body weight/day. apvma.gov.aueuropa.eumerck.commerck.com Similarly, in rabbits, no teratogenic properties were reported following subcutaneous administration at doses up to 0.25 µg/kg body weight/day. apvma.gov.aueuropa.eumerck.commerck.com

While teratogenic effects were not observed, higher doses of cloprostenol in rats have been associated with premature delivery and decreased pup survival. covetrus.com This is likely attributable to cloprostenol's potent luteolytic action, which can lead to the termination of pregnancy depending on the gestation stage at which the compound is administered. apvma.gov.aueuropa.eucovetrus.com One report mentioned the observation of severe cardiac abnormalities in fetuses across all test groups in a developmental toxicity study, although specific numerical data were not provided. cir-safety.org

Multi-Generational Reproductive Performance Evaluations

Multi-generational studies have assessed the impact of cloprostenol exposure on the reproductive performance of animals over several generations. A three-generation oral toxicity study in rats evaluated the effects of cloprostenol at various dose levels. apvma.gov.aueuropa.eumerck.comcovetrus.comapvma.gov.auvichsec.org In this study, doses up to 15 µg/kg body weight/day of cloprostenol (or d-cloprostenol equivalent) did not induce effects on the reproductive performance of the animals. europa.eumerck.comcovetrus.com The no-observed-adverse-effect level (NOAEL) in this study was established at 15 µg/kg body weight/day based on a reduction in neonatal viability observed at higher doses, which was attributed to the prematurity of the offspring. apvma.gov.auvichsec.orgapvma.gov.au

However, a dosage of 40 µg/kg/day in rats resulted in adverse effects on reproductive performance, including premature expulsion of uterine contents, shortening of pregnancy duration, and decreased pup survival. covetrus.com Another multi-generation study in rats reported no adverse effects at a dose of 15 mg/kg/day for eleven months, although this dose appears significantly higher than values reported elsewhere and may warrant further clarification of units or study design. covetrus.com Studies in hamsters showed that oral administration of 60 µg/kg/day caused changes in female fertility. covetrus.com

Residue Depletion and Distribution Research in Animal Tissues

Research utilizing radiolabeled cloprostenol has been conducted to understand its distribution and depletion in the tissues of various animal species following administration. These studies are crucial for determining withdrawal periods for food-producing animals.

Radiolabeled Cloprostenol Studies for Tissue Distribution

Radiometric studies using 14C-labeled cloprostenol have provided insights into its distribution in animal tissues. europa.eunoahcompendium.co.ukhma.euhpra.iedefra.gov.ukacs.orgnih.govresearchgate.net Following intramuscular administration, cloprostenol is rapidly absorbed from the injection site and distributed throughout the body. noahcompendium.co.ukhma.euhpra.iedefra.gov.ukacs.org Peak levels of radioactivity in blood are typically observed within the first hour after parenteral administration. noahcompendium.co.ukhma.eudefra.gov.ukacs.org

Studies in pigs given an intramuscular injection of 14C-labeled racemic cloprostenol found the highest concentrations of radioactivity at the injection site and in the kidney 30 minutes post-administration. apvma.gov.aueuropa.eu By 24 hours, residue levels in muscle and fat were below the limit of quantification, while liver and kidney showed low levels. apvma.gov.aueuropa.eu

In cows administered 14C-cloprostenol intramuscularly, residues were detected in the kidney, liver, and at the injection site at 30 minutes post-injection. europa.euacs.org By 24 hours, these levels were significantly lower, and no residues were detectable after 48 hours in one study. europa.euacs.org Milk contained low levels of radioactivity, which declined rapidly, with less than 1% of the administered dose eliminated via milk in cattle. apvma.gov.aueuropa.euapvma.gov.auhma.euacs.orgresearchgate.net

The following table summarizes some findings from radiolabeled tissue distribution studies:

SpeciesRoute of AdministrationTime PointTissueResidue Level (µg cloprostenol equivalent/kg)Source
PigIntramuscular30 minInjection Site43.98 ± 6.90 europa.eu
PigIntramuscular30 minKidney19.00 ± 4.13 europa.eu
PigIntramuscular24 hoursMuscle & Fat< 0.04 (LOQ) apvma.gov.aueuropa.eu
PigIntramuscular24 hoursLiver & Kidney~ 0.10 europa.eu
PigIntramuscular24 hoursInjection Site0.83 ± 0.53 europa.eu
CowIntramuscular30 minInjection Site162 ± 19.10 europa.euacs.org
CowIntramuscular30 minKidney19.10 ± 2.730 europa.euacs.org
CowIntramuscular30 minLiver7.25 ± 0.641 europa.euacs.org
CowIntramuscular24 hoursInjection Site0.493 ± 0.198 europa.euacs.org
CowIntramuscular24 hoursKidney0.123 ± 0.019 europa.euacs.org
CowIntramuscular24 hoursLiver0.036 ± 0.010 europa.euacs.org
CowIntramuscular48 hoursAll TissuesNot detectable europa.euacs.org
CowIntramuscular8 hoursMilk0.033 µg/L (d-cloprostenol) apvma.gov.auapvma.gov.au
CowIntramuscular24 hoursMilk< 0.002 µg/L (d-cloprostenol) apvma.gov.auapvma.gov.au

Radiolabeled studies in rats and marmosets have also been conducted to investigate the metabolic fate and tissue distribution. nih.gov

Excretion Pathways and Elimination Kinetics in Research Animals

Cloprostenol is extensively metabolized in research animals, primarily through β-oxidation, leading to the formation of metabolites such as the tetranor and dinor acids of cloprostenol. apvma.gov.aunoahcompendium.co.ukhma.euhpra.iedefra.gov.uknih.govresearchgate.net These metabolites are then eliminated from the body.

The primary routes of excretion for cloprostenol and its metabolites are urine and feces. noahcompendium.co.ukhma.euhpra.iedefra.gov.uknih.govresearchgate.net In cattle and pigs, a major portion of the administered dose is excreted relatively quickly, with most of the dose eliminated within 24 hours. noahcompendium.co.ukhpra.iedefra.gov.uk In rats, following subcutaneous administration of 14C-cloprostenol, approximately 52% of the dose was recovered in urine and 43% in faeces. nih.gov After intravaginal administration in rats, the dose was equally divided between urine and feces in the excreta. nih.gov

The elimination kinetics of cloprostenol show a relatively rapid decline in plasma concentrations. The plasma half-life has been reported to be between 1 and 3 hours depending on the animal species. noahcompendium.co.ukhma.eudefra.gov.uk In cattle, a mean half-life of approximately 56 minutes has been observed after intramuscular injection. hpra.ie In rats, a component co-chromatographing with cloprostenol was rapidly cleared from plasma with a half-life of 54 minutes after subcutaneous administration. nih.gov

Investigations of Cloprostenol Drug Interactions

Pharmacodynamic Interaction Studies

Pharmacodynamic interactions involve changes in the effect of cloprostenol due to the presence of other drugs at the site of action or through their influence on physiological processes.

Interactions with Other Reproductive Hormones and their Modulators (e.g., GnRH, hCG, LH)

Cloprostenol's primary mechanism involves luteolysis, which impacts the estrous cycle and is inherently linked to the actions of other reproductive hormones. Gonadotropin-Releasing Hormone (GnRH) stimulates the release of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) from the pituitary gland, with LH playing a crucial role in follicular maturation, rupture, and ovulation. masujournal.org Human chorionic gonadotropin (hCG) can induce ovulation by binding directly to LH receptors and can also exert a luteotropic effect. nih.gov

Studies have investigated the combined use of cloprostenol with GnRH or hCG in reproductive management protocols. For instance, d-cloprostenol (B24006) may be used in combination with GnRH, with or without progesterone (B1679170), in protocols for the synchronization of ovulation (Ovsynch protocols). europa.eu Research in mares compared the efficacy of d-cloprostenol in combination with hCG for inducing estrus and ovulation. While both luprostiol (B1675511) (another PGF2α analogue) and d-cloprostenol induced luteolysis and estrus, luprostiol led to better synchronization of ovulation after hCG treatment compared to cloprostenol, without affecting pregnancy rates. researchgate.net

Cloprostenol's luteolytic action in rats has been shown to decrease LH receptor mRNA levels and significantly decrease serum progesterone levels. nih.gov This demonstrates a direct impact on the hormonal environment regulated by LH.

Synergistic or Antagonistic Effects with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Non-steroidal anti-inflammatory drugs (NSAIDs) inhibit endogenous prostaglandin (B15479496) synthesis by targeting cyclooxygenase (COX) enzymes. hpra.ieeuropa.eunih.gov Prostaglandins (B1171923) are involved in various physiological processes, including inflammation, pain, and reproductive function. nih.gov

Concurrent administration of cloprostenol with NSAIDs is generally not recommended because NSAIDs can inhibit the synthesis of endogenous prostaglandins. hpra.ieeuropa.euhpra.iealivira.esdefra.gov.ukdefra.gov.uk This inhibition can potentially decrease the luteolytic effects of cloprostenol, as cloprostenol is a synthetic analog of prostaglandin F2α. hpra.ieeuropa.eunoahcompendium.co.uk The interaction is considered antagonistic, where the combined effect is less than the sum of the individual effects. ccohs.ca

Interactions Affecting Overall Therapeutic Efficacy

The activity of other oxytocic agents can be increased after the administration of cloprostenol. hpra.ieeuropa.euhpra.iedefra.gov.ukdefra.gov.uk Oxytocic agents stimulate uterine contractions. This suggests a potential synergistic effect where the combined action on uterine smooth muscle is enhanced.

Some studies have investigated the therapeutic efficacy of cloprostenol in combination with other drugs for specific conditions. For example, in the treatment of canine pyometra, a combination of a dopamine (B1211576) agonist (cabergoline) and a lower dose of cloprostenol was found to be more effective than cloprostenol alone, suggesting a synergistic or additive effect in this context. cabidigitallibrary.org

However, some combinations may decrease cloprostenol's efficacy. For instance, the therapeutic efficacy of cloprostenol can be decreased when used in combination with various antibiotics (e.g., amoxicillin, ampicillin, cloxacillin), certain NSAIDs (e.g., aceclofenac, acemetacin, azapropazone, azlocillin, bumadizone, carbenicillin, carprofen, celecoxib, dexibuprofen, etodolac, etoricoxol, nabumetone, naproxen, nimesulide), and some anticoagulants (e.g., abciximab, acenocoumarol, alteplase, ancrod, anistreplase, ardeparin, argatroban, apixaban, betrixaban, bivalirudin, cangrelor, ethyl biscoumacetate, nadroparin). drugbank.com

Conversely, the therapeutic efficacy of other drugs might be decreased when used in combination with cloprostenol, including certain anticoagulants (e.g., desirudin, acenocoumarol, ancrod, anistreplase, ardeparin, argatroban, betrixaban, bivalirudin, cangrelor, ethyl biscoumacetate, nadroparin). drugbank.com

Pharmacokinetic Interaction Research

Pharmacokinetic interactions involve alterations in the absorption, distribution, metabolism, or excretion of cloprostenol or co-administered drugs.

Influence on Cloprostenol Metabolism by Co-administered Agents

Studies in cattle and swine have shown that cloprostenol is rapidly absorbed after intramuscular administration, metabolized, and then primarily excreted in urine and feces. hpra.iedefra.gov.ukdefra.gov.uk The major route of metabolism appears to be beta-oxidation to tetranor or dinor acids of cloprostenol. defra.gov.uknih.gov In rats, cloprostenol is metabolized by beta-oxidation to tetranor-cloprostenol, and biotransformation in the cyclopentane (B165970) ring also occurs. nih.gov

Certain co-administered agents may influence the metabolism of cloprostenol. For example, the metabolism of cloprostenol can be increased when combined with a variety of substances, including some anticonvulsants (e.g., carbamazepine, phenobarbital, phenytoin, primidone), certain antibiotics (e.g., nafcillin, rifampin), some antivirals (e.g., amprenavir, asunaprevir), and other drugs like aminoglutethimide, acetaminophen, ethanol, and various corticosteroids (e.g., beclomethasone (B1667900) dipropionate, budesonide, ciclesonide, corticotropin (B344483), corticotropin zinc hydroxide, dexamethasone (B1670325), dexamethasone acetate, desoximetasone, mometasone (B142194), mometasone furoate). drugbank.com

Conversely, some agents may decrease the serum concentration of cloprostenol, such as demeclocycline, boceprevir, bosentan, carbamazepine, clobazam, cobicistat, and mycophenolate mofetil. drugbank.com This could be due to increased metabolism, decreased absorption, or increased excretion.

Impact on Serum Concentrations of Concomitant Medications

While research primarily focuses on the effect of other drugs on cloprostenol, some interactions may involve cloprostenol influencing the serum concentrations of concomitant medications.

According to one source, the serum concentration of certain corticosteroids (e.g., beclomethasone dipropionate, budesonide, ciclesonide, corticotropin, corticotropin zinc hydroxide, desoximetasone, dexamethasone, dexamethasone acetate, mometasone, mometasone furoate) can be increased when combined with cloprostenol. drugbank.com

Further detailed pharmacokinetic studies are needed to fully elucidate the impact of cloprostenol on the serum concentrations of a wide range of co-administered drugs.

Emerging Research Frontiers and Future Perspectives in Cloprostenol Studies

Exploration of Novel Therapeutic Applications Beyond Established Uses

While cloprostenol's primary application lies in inducing luteolysis and synchronizing estrus in livestock, research is investigating its potential in areas beyond conventional reproductive management. Emerging trends indicate a growing interest in exploring cloprostenol's potential applications beyond livestock datainsightsmarket.com.

Advancements in Drug Delivery Systems and Formulation Technologies for Cloprostenol

Novel vaginal drug delivery systems (NVDDS) containing cloprostenol are being developed to control the time of farrowing in sows, offering a potential non-injectable route nih.govresearchgate.netresearchgate.net. One study described the development of immediate-release (IR) and controlled-release (CR) vaginal tablets formulated with cloprostenol to trigger luteolysis and induce parturition nih.govresearchgate.net. The IR formulation was designed for rapid disintegration and release, while the CR formulation aimed for a sustained release over time nih.govresearchgate.net. In vitro studies of CR NVDDS formulations have shown favorable release profiles researchgate.net. A recent permeability study indicated that following vaginal tablet deposition, cloprostenol crossed the vaginal mucosa, with the release profile dependent on the tablet's content of mucoadhesive hydroxypropylmethylcellulose (B13716658) (HPMC) and its viscosity grade researchgate.net.

Needle-free injection systems are also being evaluated as a low-stress alternative for intramuscular delivery of cloprostenol in lactating dairy cows for reproductive management tdl.orgtdl.org. Studies support the use of such systems for delivering cloprostenol for luteolysis tdl.org.

Biotechnological Innovations in Cloprostenol Research and Development

The research and development segment for cloprostenol sodium salt is showing promising growth, fueled by increasing research into novel therapeutic applications datainsightsmarket.com. Biotechnological approaches are likely contributing to the development and study of cloprostenol, particularly in areas like synthesis and understanding its interactions at a molecular level. While specific biotechnological innovations in cloprostenol synthesis were not detailed in the search results, the broader trend of biotechnology being applied to pharmaceutical research suggests potential advancements in this area. ELISA kits for cloprostenol detection are available, indicating biotechnological tools are used in its study and analysis elkbiotech.com.

Comparative Effectiveness Research of Cloprostenol with Other Prostaglandin (B15479496) F2α Analogues

Comparative studies are being conducted to evaluate the effectiveness of cloprostenol against other prostaglandin F2α analogues, such as dinoprost (B1670695). Some studies have compared the luteolytic activities of cloprostenol and dinoprost tromethamine in dairy cows tdl.orgresearchgate.net. Conflicting results have been reported in previous studies comparing the effectiveness of dinoprost and cloprostenol in cows researchgate.netcabidigitallibrary.org.

Conversely, other studies have found no significant differences in estrus detection rates and fertility between cows treated with cloprostenol or dinoprost researchgate.net. In one experimental and field trial comparing cloprostenol and dinoprost tromethamine, the performances of both products were found to be equal by all response criteria tdl.org. A study evaluating the efficacy of single treatment with cloprostenol or dinoprost on estrus and reproductive performance in cows with unobserved estrus after service found no significant differences in conception or pregnancy rates between the two treatments researchgate.net.

A factorial study comparing dinoprost and cloprostenol administered intravenously or intramuscularly in dairy cattle for estrus synchronization showed similar breeding rates between the two prostaglandins (B1171923), but lower conception and pregnancy rates for dinoprost versus cloprostenol, although the statistical power of the study was noted as weak vetcoaticook.ca. This study also indicated that the type of PGF2α used and the route of injection might affect conception and pregnancy rates vetcoaticook.ca.

In rabbits, studies have examined the efficacy of cloprostenol compared to other PGF2α analogues like fenprostalene (B1672531) and native PGF2α for inducing parturition upv.es. While cloprostenol and fenprostalene significantly reduced gestation length compared to controls, differences in litter size born and born alive suggested potential differences in effectiveness upv.es.

Comparative effectiveness research is crucial for optimizing reproductive management strategies and informing product selection based on specific outcomes and animal types.

Investigations into Cloprostenol's Broader Role in Endocrine and Lipid Signaling Pathways

Cloprostenol, as a synthetic prostaglandin analog, is known to interact with prostaglandin F2α receptors (FP receptors) medchemexpress.comresearchgate.net. Research is exploring its involvement in broader endocrine and lipid signaling pathways beyond its primary luteolytic action.

Cloprostenol sodium salt exhibits unique amphiphilic properties, allowing it to interact effectively with lipid membranes scbt.com. Its structure promotes specific hydrogen bonding and hydrophobic interactions, enhancing its affinity for lipid bilayers scbt.com. This compound can modulate lipid signaling pathways, influencing cellular responses scbt.com. Its dynamic behavior in aqueous environments also facilitates rapid distribution and interaction with lipid-associated receptors, impacting cellular communication scbt.com.

Studies have shown that cloprostenol can influence progesterone (B1679170) production by luteal cells, and this impact can depend on the developmental stage of the corpus luteum oup.com. Cloprostenol significantly reduced progesterone concentration in cultured luteal cells from domestic cats and felid species like African lion and Javan leopard oup.com. Gene expression analysis in these studies revealed significant changes in the expression of luteinizing hormone, prolactin, and PGF2α receptors (LHCGR, PRLR, and PTGFR) following cloprostenol treatment oup.com.

Furthermore, cloprostenol has been shown to counteract the adipogenic effects of statil in research settings, influencing intracellular lipid accumulation and the expression of transcripts for proadipogenic factors like C/EBPα and PPARγ medchemexpress.com. This suggests a potential role for cloprostenol in lipid metabolism pathways. Lipids, such as fatty acids, oxysterols, cholesterol sulfate, and ceramides, are known to serve as signaling molecules and regulate processes like keratinocyte differentiation nih.gov. PPARs, activated by fatty acids, and LXRs, activated by oxysterols, are involved in keratinocyte differentiation and the formation of lipid-enriched membranes nih.gov. While cloprostenol's direct interaction with these specific lipid signaling molecules requires further investigation, its influence on lipid accumulation and related gene expression indicates a broader involvement in lipid signaling than solely reproductive functions.

Investigations into hormonal profiles following cloprostenol administration have shown a sharp decline in plasma progesterone levels, consistent with its luteolytic effect nih.gov. Changes in other hormones, such as estradiol (B170435), have also been observed in comparative studies merck-animal-health-usa.com. The influence of cloprostenol on various hormone receptors, as seen in luteal cell studies, underscores its interaction with the endocrine system beyond PGF2α receptors oup.com.

These investigations highlight the complexity of cloprostenol's interactions within endocrine and lipid signaling networks, suggesting potential avenues for future research into its broader physiological effects and potential therapeutic applications beyond reproduction.

Q & A

Q. What experimental models are most suitable for studying the mechanism of Cloprostenol-induced luteolysis in reproductive biology?

Cloprostenol, a synthetic prostaglandin analog, is widely used to study luteolysis in ruminants. Researchers should employ in vivo models (e.g., cattle or swine) with controlled hormonal synchronization protocols. Key parameters include corpus luteum (CL) age and dose-response relationships, as younger CLs (e.g., Days 5–7 post-ovulation) exhibit variable sensitivity to Cloprostenol compared to mature CLs (Days 8–12) . Experimental designs should incorporate transrectal ultrasonography to monitor CL regression and serum progesterone assays to validate luteolytic efficacy .

Q. How can researchers standardize Cloprostenol formulations for reproducible pharmacological studies?

USP guidelines specify that Cloprostenol Injection must contain 90–110% of the labeled cloprostenol concentration. Researchers should use high-performance liquid chromatography (HPLC) with UV detection (λ = 220 nm) to quantify purity, ensuring ≤2.5% total impurities. The mobile phase typically comprises acetonitrile and phosphate buffer (pH 3.0) in a 45:55 ratio, with USP Cloprostenol Sodium as the reference standard .

Q. What methodologies are recommended for assessing Cloprostenol’s ecological toxicity in aquatic environments?

Standardized toxicity tests include acute exposure assays using Daphnia magna (48-hour EC₅₀) and algal growth inhibition tests (Pseudokirchneriella subcapitata, 72-hour EC₅₀). Cloprostenol exhibits high toxicity to aquatic invertebrates (EC₅₀ < 1 mg/L) and moderate toxicity to algae (EC₅₀ ~10 mg/L). Researchers must account for its persistence in water and potential bioaccumulation in risk assessments .

Advanced Research Questions

Q. How can conflicting data on Cloprostenol’s teratogenic effects be resolved in preclinical studies?

Discrepancies in fetal toxicity outcomes (e.g., embryo mortality vs. uterine remodeling effects) may stem from species-specific pharmacokinetics. Researchers should conduct comparative studies using synchronized dosing in rodents (e.g., mice) and livestock, with rigorous histopathological analysis of uterine and placental tissues. QSAR modeling can further clarify structure-activity relationships for teratogenic metabolites .

Q. What statistical approaches are optimal for analyzing dose-dependent luteolytic responses to Cloprostenol?

Binary logistic regression is recommended for frequency data (e.g., presence/absence of luteolysis) across varying doses (e.g., 50–200 µg) and CL ages. For continuous outcomes (e.g., progesterone decline), mixed-effects models with random intercepts for individual animals improve power in repeated-measures designs. Post-hoc chi-square tests validate subgroup differences (e.g., younger vs. mature CLs) .

Q. How can researchers mitigate variability in farrowing induction studies using Cloprostenol-oxytocin combination therapies?

In swine models, staggered dosing (e.g., 175 µg Cloprostenol followed by 30 IU oxytocin 6 hours later) reduces variability in farrowing intervals. Researchers should stratify sows by parity and litter size, as primiparous sows exhibit delayed responses. Data should be analyzed using ANOVA with Tukey’s HSD for multiple comparisons .

Q. What methodologies address the paradox of Cloprostenol’s pulmonary toxicity in preclinical inhalation studies?

While Cloprostenol is not classified as an inhalation hazard, bronchospasm in sensitized individuals suggests immune-mediated mechanisms. Researchers should employ murine models with ovalbumin-induced asthma to study mast cell degranulation post-exposure. BALF (bronchoalveolar lavage fluid) cytokine profiling (e.g., IL-4, IL-13) can clarify Th2-driven pathways .

Q. How can metabolic pathways of Cloprostenol be characterized to improve interspecies extrapolation?

Stable isotope tracing (e.g., ¹³C-labeled Cloprostenol) combined with LC-MS/MS identifies species-specific metabolites. For example, in mice, IPC (a precursor) metabolizes into Cloprostenol via hepatic CYP450 isoforms. Comparative hepatocyte microsomal assays (human vs. bovine) reveal metabolic clearance rates critical for translational models .

Methodological Guidance

Q. What protocols ensure ethical compliance in Cloprostenol studies involving animal models?

  • Population (P): Define species, age, and reproductive status (e.g., multiparous sows).
  • Intervention (I): Standardize dosing routes (IM vs. intravaginal) and synchronization protocols.
  • Control (C): Include vehicle-only groups and sham procedures.
  • Outcome (O): Predefine endpoints (e.g., progesterone <1 ng/mL for luteolysis). Ethical review boards must approve protocols, emphasizing minimization of dystocia risks in farrowing studies .

Q. How should researchers design longitudinal studies to assess Cloprostenol’s long-term reproductive effects?

Cohort studies tracking fertility parameters (e.g., calving intervals, conception rates) over ≥3 reproductive cycles are essential. Use survival analysis (Kaplan-Meier curves) to evaluate time-to-pregnancy outcomes. Confounding variables (e.g., herd management practices) require stratification or multivariable regression .

Data Presentation & Publication Standards

  • Tables: Include dose-response curves, EC₅₀ values for toxicity assays, and ANOVA results for farrowing intervals .
  • References: Cite primary toxicology studies (e.g., SCCS evaluations) and USP monographs for analytical methods .
  • Supporting Information: Provide raw HPLC chromatograms, QSAR model parameters, and species-specific metabolic pathways in supplementary files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CLOPROSTENOL Na
Reactant of Route 2
CLOPROSTENOL Na

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.